molecular formula C17H18Cl2N6 B3028516 IACS-13909

IACS-13909

Cat. No.: B3028516
M. Wt: 377.3 g/mol
InChI Key: AMADCPJVPLUGQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IACS-13909, also known as this compound, is a useful research compound. Its molecular formula is C17H18Cl2N6 and its molecular weight is 377.3 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[3-(2,3-dichlorophenyl)-1H-pyrazolo[3,4-b]pyrazin-6-yl]-4-methylpiperidin-4-amine is 376.0970000 g/mol and the complexity rating of the compound is 472. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[3-(2,3-dichlorophenyl)-2H-pyrazolo[3,4-b]pyrazin-6-yl]-4-methylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N6/c1-17(20)5-7-25(8-6-17)12-9-21-15-14(23-24-16(15)22-12)10-3-2-4-11(18)13(10)19/h2-4,9H,5-8,20H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMADCPJVPLUGQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C2=NC3=NNC(=C3N=C2)C4=C(C(=CC=C4)Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

IACS-13909: A Deep Dive into Allosteric SHP2 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in mediating signal transduction downstream of multiple receptor tyrosine kinases (RTKs).[1] It is a key component of the RAS-mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently dysregulated in various human cancers.[2] SHP2 acts as a scaffold and an allosteric enzyme, and its aberrant activation is associated with tumorigenesis and resistance to targeted therapies. IACS-13909 is a potent and selective allosteric inhibitor of SHP2 that has demonstrated significant preclinical anti-tumor activity, particularly in overcoming resistance to other targeted agents.[3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols for its characterization, and a summary of its key preclinical data.

Mechanism of Action: Allosteric Inhibition of SHP2

SHP2 exists in an inactive, auto-inhibited conformation where the N-terminal SH2 domain blocks the active site of the protein tyrosine phosphatase (PTP) domain.[4] Upon binding of phosphotyrosine motifs of upstream signaling partners to the SH2 domains, a conformational change occurs, relieving this auto-inhibition and activating the phosphatase activity.[4]

This compound is an allosteric inhibitor that binds to a pocket located at the interface of the N-SH2, C-SH2, and PTP domains of SHP2.[5] This binding stabilizes the inactive conformation of SHP2, preventing its activation and subsequent downstream signaling.[5] X-ray crystallography has revealed the precise binding mode of this compound, providing a structural basis for its potent and selective inhibition.[5] By locking SHP2 in its closed, inactive state, this compound effectively suppresses the MAPK signaling pathway, leading to reduced proliferation of cancer cells driven by RTK activation.[6][1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various preclinical studies.

Biochemical Potency Value Reference
IC50 (Full-length SHP2) 15.7 nM[7][8]
Kd (Binding to SHP2) 32 nM[7][8]
Cellular Activity Cell Line GI50 Reference
Anti-proliferative Activity NCI-H1975 CS~1 µM[7]
KYSE-520Potent suppression[7]
In Vivo Efficacy Model Dosage Effect Reference
Tumor Growth Inhibition Mouse Xenograft70 mg/kg (daily)100% TGI[7]

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below.

SHP2 Biochemical Assay (using DiFMUP)

This assay measures the enzymatic activity of SHP2 and the inhibitory effect of this compound.

Materials:

  • Recombinant full-length human SHP2 protein

  • SHP2 activating peptide (e.g., dually phosphorylated peptide from IRS-1)

  • 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) substrate

  • Assay Buffer (e.g., 150 mM Bis-Tris, pH 6.0, 0.33% PEG, 1.67 mM DTT)

  • This compound (or other test compounds)

  • 384-well assay plates

  • Fluorescence plate reader

Procedure:

  • Prepare a solution of SHP2 protein and the activating peptide in the assay buffer.

  • Serially dilute this compound in DMSO and then in assay buffer to the desired concentrations.

  • Add the diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.

  • Add the SHP2 protein/activating peptide mixture to the wells.

  • Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for compound binding.

  • Initiate the enzymatic reaction by adding the DiFMUP substrate to all wells.

  • Measure the fluorescence intensity (Excitation: ~358 nm, Emission: ~450 nm) at multiple time points to determine the reaction rate.

  • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value using a suitable curve-fitting model.[9]

Clonogenic Assay

This assay assesses the long-term effect of this compound on the ability of single cancer cells to proliferate and form colonies.

Materials:

  • Cancer cell lines of interest (e.g., NCI-H1975, KYSE-520)

  • Complete cell culture medium

  • This compound

  • 6-well plates or petri dishes

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 10% neutral buffered formalin)

  • Staining solution (e.g., 0.5% crystal violet)

Procedure:

  • Harvest and count the cancer cells, preparing a single-cell suspension.

  • Seed a specific number of cells (e.g., 500-1000 cells/well) into 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound or vehicle control.

  • Incubate the plates in a cell culture incubator for a period that allows for colony formation (typically 10-14 days), with periodic changes of the drug-containing medium.

  • After the incubation period, wash the colonies with PBS.

  • Fix the colonies with the fixation solution for 15-30 minutes.

  • Stain the colonies with crystal violet solution for at least 30 minutes.

  • Gently wash the plates with water to remove excess stain and allow them to air dry.

  • Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

  • Calculate the surviving fraction for each treatment condition relative to the vehicle control.[10][11]

Western Blot Analysis for MAPK Pathway Signaling

This method is used to detect the phosphorylation status of key proteins in the MAPK pathway, such as ERK and MEK, to assess the intracellular activity of this compound.

Materials:

  • Cancer cell lines

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-phospho-MEK, anti-total-MEK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Seed cells and treat with this compound or vehicle for the desired time.

  • Lyse the cells in lysis buffer and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Denature the protein samples and load equal amounts onto an SDS-PAGE gel.

  • Separate the proteins by electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • To normalize the data, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total-ERK).[12][13]

Visualizations

The following diagrams illustrate key concepts related to SHP2 signaling and the experimental workflow for its inhibition.

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 pY SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive pY binding SOS SOS Grb2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active SHP2_active->RAS promotes GDP/GTP exchange IACS13909 This compound IACS13909->SHP2_inactive stabilizes inactive state

Caption: SHP2 signaling pathway and the mechanism of this compound inhibition.

SHP2_Biochemical_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare SHP2, Activating Peptide, and this compound plate_setup Add this compound/DMSO to 384-well plate prep_reagents->plate_setup add_enzyme Add SHP2/Peptide mixture to plate plate_setup->add_enzyme incubate Incubate for compound binding add_enzyme->incubate add_substrate Add DiFMUP substrate incubate->add_substrate read_fluorescence Measure fluorescence over time add_substrate->read_fluorescence calculate_ic50 Calculate % inhibition and IC50 read_fluorescence->calculate_ic50

Caption: Workflow for the SHP2 biochemical assay.

Clonogenic_Assay_Workflow cluster_setup Cell Seeding and Treatment cluster_incubation Colony Formation cluster_staining Staining and Analysis seed_cells Seed single cells in plates treat_cells Treat with this compound seed_cells->treat_cells incubate_long Incubate for 10-14 days treat_cells->incubate_long fix_stain Fix and stain colonies incubate_long->fix_stain count_colonies Count colonies fix_stain->count_colonies calculate_survival Calculate surviving fraction count_colonies->calculate_survival

Caption: Workflow for the clonogenic assay.

References

The Converging Pathways of Resistance: A Technical Guide to the Role of SHP2 in Osimertinib Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 7, 2025 – In the landscape of targeted therapies for non-small cell lung cancer (NSCLC), the emergence of resistance to third-generation EGFR tyrosine kinase inhibitors (TKIs) like osimertinib presents a significant clinical challenge. This technical guide delves into the pivotal role of Src homology 2 domain-containing phosphatase 2 (SHP2) as a key mediator of osimertinib resistance. Synthesizing current preclinical and clinical data, this document provides researchers, scientists, and drug development professionals with a comprehensive overview of the underlying mechanisms, experimental methodologies, and therapeutic strategies centered on the SHP2 signaling nexus.

Executive Summary

Osimertinib has revolutionized the treatment of NSCLC harboring EGFR mutations, including the T790M resistance mutation. However, acquired resistance inevitably develops through various mechanisms, frequently converging on the reactivation of the MAPK and other survival pathways. SHP2, a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene, has emerged as a critical node in these resistance pathways.[1][2][3] Upregulation and activation of SHP2 can bypass EGFR inhibition by osimertinib, leading to sustained downstream signaling and tumor cell survival.[4][5] This guide will explore the multifaceted role of SHP2 in osimertinib resistance, detailing the signaling cascades involved, summarizing key quantitative data from preclinical studies, and providing an overview of relevant experimental protocols. Furthermore, it will highlight the therapeutic potential of combining SHP2 inhibitors with osimertinib as a strategy to overcome resistance.

The Central Role of SHP2 in Cellular Signaling

SHP2 is a crucial transducer of signals from multiple receptor tyrosine kinases (RTKs) to downstream pathways, most notably the RAS/MAPK cascade.[1][3] In its inactive state, the N-terminal SH2 domain of SHP2 folds back to block the catalytic site of the phosphatase domain.[6] Upon activation of RTKs such as EGFR, SHP2 is recruited to phosphorylated docking proteins like Gab1, leading to a conformational change that relieves this autoinhibition and activates its phosphatase activity.[7][8] Activated SHP2 then dephosphorylates specific substrates, ultimately leading to the activation of RAS and the downstream ERK/MAPK pathway, which promotes cell proliferation, survival, and differentiation.[9]

Gain-of-function mutations in PTPN11 are associated with several human cancers, highlighting the oncogenic potential of hyperactive SHP2 signaling.[9][10] In the context of osimertinib resistance, the reactivation of the MAPK pathway is a frequent event, and SHP2 is a key player in this process.

Mechanisms of SHP2-Mediated Osimertinib Resistance

The involvement of SHP2 in osimertinib resistance is multifaceted, encompassing both EGFR-dependent and EGFR-independent mechanisms.

Reactivation of the MAPK Pathway

A primary mechanism of resistance involves the reactivation of the MAPK pathway despite effective EGFR inhibition by osimertinib.[1][3] This can occur through various upstream signals that converge on SHP2. For instance, amplification or activation of other RTKs can recruit and activate SHP2, which then sustains RAS/ERK signaling.[6] SHP2 inhibition has been shown to suppress this reactivated pathway in osimertinib-resistant models.[1][3]

Promotion of Cancer Stemness

Recent studies have indicated that SHP2 plays a role in maintaining cancer stem cell (CSC) populations, which are intrinsically resistant to many therapies.[4][5] One identified mechanism involves a SHP2-mediated positive feedback loop involving the chemokine CXCL8 and its receptors CXCR1/2.[4][5] SHP2 facilitates the secretion of CXCL8, which in turn promotes the stemness and tumorigenicity of lung adenocarcinoma cells.[4][5] This process is mediated through the ERK-AKT-NFκB and GSK3β-β-Catenin signaling pathways.[4][5]

Quantitative Data on SHP2 in Osimertinib Resistance

The following tables summarize key quantitative findings from preclinical studies investigating the role of SHP2 in osimertinib resistance.

Cell LineEGFR MutationTreatmentIC50 (Osimertinib)Reference
PC9Exon 19 DelOsimertinib0.0004861 µM[11]
PC9GRExon 19 Del, T790MOsimertinib8.272 µM[11]
H1975L858R, T790MGefitinib (surrogate for TKI resistance)Markedly lowered with SHP2 knockdown[12]

Table 1: In Vitro Sensitivity to Osimertinib in NSCLC Cell Lines. This table highlights the significant increase in osimertinib resistance in the PC9GR cell line, which overexpresses SHP2 compared to the parental PC9 line.[11] It also shows the impact of SHP2 modulation on TKI sensitivity.

ModelTreatmentOutcomeReference
H1975 XenograftSHP2 inhibitor (II-B08)Marked anti-tumor activity[2]
Osimertinib-resistant GEMM (EgfrT790M,L858R,C797S)SHP2 inhibitor (SHP099) + CXCR1/2 inhibitor (SX682)Prolonged overall survival[13]
EGFR-mutant osimertinib-resistant NSCLC modelsSHP2 inhibitor (IACS-13909) ± OsimertinibPotent tumor cell proliferation suppression and in vivo tumor regression[1]

Table 2: In Vivo Efficacy of SHP2 Inhibition in Osimertinib-Resistant Models. This table summarizes the anti-tumor effects of SHP2 inhibitors, alone or in combination, in animal models of osimertinib-resistant NSCLC.

Key Experimental Protocols

This section provides an overview of the methodologies used in key experiments to elucidate the role of SHP2 in osimertinib resistance.

Cell Proliferation and Viability Assays
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of osimertinib and/or SHP2 inhibitors on NSCLC cell lines.

  • Protocol:

    • Seed NSCLC cells (e.g., PC9, PC9GR, H1975) in 96-well plates at a predetermined density.

    • After 24 hours, treat the cells with a serial dilution of the test compound(s).

    • Incubate for a specified period (e.g., 72 hours).

    • Assess cell viability using a colorimetric assay such as MTT or XTT, or a fluorescence-based assay.

    • Measure absorbance or fluorescence and calculate the IC50 values using appropriate software.[11]

Immunoblotting (Western Blotting)
  • Objective: To detect the expression and phosphorylation status of proteins in the SHP2 signaling pathway.

  • Protocol:

    • Lyse treated or untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies against target proteins (e.g., SHP2, p-ERK, ERK, p-AKT, AKT, EGFR).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8]

In Vivo Xenograft Studies
  • Objective: To evaluate the anti-tumor efficacy of SHP2 inhibitors alone or in combination with osimertinib in a living organism.

  • Protocol:

    • Implant human NSCLC cells subcutaneously into immunocompromised mice (e.g., nude or SCID mice).

    • Allow tumors to grow to a palpable size.

    • Randomize mice into treatment groups (e.g., vehicle, osimertinib, SHP2 inhibitor, combination).

    • Administer drugs via the appropriate route (e.g., oral gavage, intraperitoneal injection) at specified doses and schedules.

    • Monitor tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunoblotting, immunohistochemistry).[2]

RNA Sequencing (RNA-Seq)
  • Objective: To identify differentially expressed genes and pathways affected by SHP2 modulation.

  • Protocol:

    • Isolate total RNA from cells with modified SHP2 expression (e.g., SHP2 knockdown or overexpression).

    • Assess RNA quality and quantity.

    • Prepare sequencing libraries from the RNA samples.

    • Sequence the libraries on a high-throughput sequencing platform.

    • Align the sequencing reads to a reference genome and quantify gene expression.

    • Perform differential expression analysis and pathway enrichment analysis to identify key biological processes regulated by SHP2.[4][5]

Visualizing the Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

SHP2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK (e.g., EGFR) Gab1 Gab1 RTK->Gab1 P PI3K PI3K RTK->PI3K SHP2_inactive SHP2 (inactive) Gab1->SHP2_inactive SHP2_active SHP2 (active) SHP2_inactive->SHP2_active Activation RAS RAS SHP2_active->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Osimertinib Osimertinib Osimertinib->RTK SHP2_inhibitor SHP2 Inhibitor SHP2_inhibitor->SHP2_active

Figure 1: SHP2 Signaling in the Context of Osimertinib Resistance. This diagram illustrates how SHP2 activation downstream of RTKs can bypass EGFR inhibition by osimertinib to reactivate the MAPK pathway.

CXCL8_Feedback_Loop SHP2 SHP2 ERK_AKT ERK/AKT Signaling SHP2->ERK_AKT NFkB NF-κB ERK_AKT->NFkB GSK3b_betaCatenin GSK3β/β-Catenin ERK_AKT->GSK3b_betaCatenin CXCL8_Secretion CXCL8 Secretion NFkB->CXCL8_Secretion Stemness Cancer Stemness & Tumorigenesis GSK3b_betaCatenin->Stemness CXCR1_2 CXCR1/2 Receptor CXCL8_Secretion->CXCR1_2 Autocrine Loop CXCR1_2->SHP2 Positive Feedback CXCR1_2->Stemness

Figure 2: SHP2-Mediated CXCL8-CXCR1/2 Feedback Loop. This diagram depicts the mechanism by which SHP2 promotes cancer stemness through a positive feedback loop involving CXCL8.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Lines NSCLC Cell Lines (e.g., PC9, PC9GR) Treatment Treat with Osimertinib and/or SHP2 Inhibitor Cell_Lines->Treatment Xenograft Establish Xenograft Model in Mice Cell_Lines->Xenograft Proliferation_Assay Cell Proliferation Assay (IC50) Treatment->Proliferation_Assay Western_Blot Immunoblotting (Pathway Analysis) Treatment->Western_Blot RNA_Seq RNA Sequencing (Gene Expression) Treatment->RNA_Seq InVivo_Treatment Treat Mice with Test Compounds Xenograft->InVivo_Treatment Tumor_Measurement Monitor Tumor Growth InVivo_Treatment->Tumor_Measurement Tumor_Analysis Excise and Analyze Tumors Tumor_Measurement->Tumor_Analysis

Figure 3: General Experimental Workflow. This diagram outlines the typical experimental approach for investigating the role of SHP2 in osimertinib resistance.

Therapeutic Implications and Future Directions

The compelling preclinical evidence for the role of SHP2 in osimertinib resistance has paved the way for clinical investigation of SHP2 inhibitors.[14] The combination of SHP2 inhibitors with osimertinib represents a promising strategy to overcome or delay the onset of resistance in patients with EGFR-mutant NSCLC. Several clinical trials are currently underway to evaluate the safety and efficacy of this combination therapy.[14][15][16]

Future research should focus on identifying biomarkers that can predict which patients are most likely to benefit from this combination therapy. A deeper understanding of the diverse mechanisms of SHP2 activation in the context of osimertinib resistance will also be crucial for the development of next-generation therapeutic strategies.

Conclusion

SHP2 has been firmly established as a key driver of resistance to osimertinib in EGFR-mutant NSCLC. Its central role in mediating the reactivation of the MAPK pathway and promoting cancer stemness makes it an attractive therapeutic target. The data summarized in this technical guide underscore the strong rationale for the clinical development of SHP2 inhibitors in combination with osimertinib. This approach holds the potential to significantly improve outcomes for patients who would otherwise develop resistance to this life-extending therapy.

References

Preclinical Profile of IACS-13909: A Potent and Selective Allosteric SHP2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

IACS-13909 is a novel, potent, and selective allosteric inhibitor of Src homology 2 domain-containing phosphatase (SHP2). Preclinical studies have demonstrated its significant anti-tumor activity across a range of cancer models driven by receptor tyrosine kinase (RTK) signaling. By targeting SHP2, a critical node in the RAS/MAPK signaling pathway, this compound effectively suppresses tumor cell proliferation and induces tumor regression in vivo. This technical guide provides a comprehensive overview of the preclinical data for this compound, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and detailed experimental methodologies.

Mechanism of Action

This compound is an allosteric inhibitor of SHP2, meaning it binds to a site on the enzyme distinct from the active site.[1] This binding event locks SHP2 in an inactive conformation, preventing it from dephosphorylating its target proteins and thereby inhibiting downstream signaling through the MAPK pathway.[2][3] This mechanism is crucial for its efficacy in cancers that have developed resistance to upstream inhibitors, such as EGFR inhibitors, through the activation of alternative RTKs.[4][5]

dot

SHP2_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 SOS1 SOS1 Grb2->SOS1 RAS RAS SOS1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation SHP2->RAS IACS13909 This compound IACS13909->SHP2

Caption: this compound inhibits the SHP2-mediated activation of the MAPK signaling pathway.

In Vitro Efficacy

Enzymatic Activity

This compound demonstrates potent and selective inhibition of the full-length human SHP2 protein.[1] In contrast, it does not inhibit the isolated SHP2 phosphatase domain, confirming its allosteric mechanism of action.[1]

ParameterValueReference
IC50 (full-length SHP2) ~15.7 nM[1][6]
Kd (binding to SHP2) ~32 nM[7]
Selectivity Highly selective for SHP2 over a panel of 22 other phosphatases[8]
Cellular Activity

This compound effectively suppresses the proliferation of various cancer cell lines harboring mutations that activate RTK signaling.

Cell LineCancer TypeGI50Reference
KYSE-520 Esophageal Squamous Cell Carcinoma~1 µM[9]
NCI-H1975 CS Non-Small Cell Lung Cancer (Osimertinib-resistant)~1 µM[9]

In Vivo Efficacy

Subcutaneous Xenograft Models

In a KYSE-520 esophageal squamous cell carcinoma xenograft model, oral administration of this compound resulted in significant tumor growth inhibition.[7][8]

Animal ModelTreatmentDosing ScheduleTumor Growth Inhibition (TGI)Reference
Mice with KYSE-520 xenograftsThis compound (70 mg/kg)Oral, once daily for 21 days100%[7][8]
Orthotopic Leukemia Model

This compound demonstrated anti-tumor efficacy in an orthotopic mouse model of leukemia using the FLT3-ITD positive MV-4-11 cell line.[2]

Pharmacokinetics

Pharmacokinetic studies of this compound have been conducted in multiple species, demonstrating favorable properties for oral administration.[2]

SpeciesBioavailability (%F)Clearance (Cl)Half-life (t1/2)Reference
Mice >70%Low≥7 hours[2]
Rats >70%Low≥7 hours[2]
Dogs >70%Low≥7 hours[2]

Experimental Protocols

In Vitro SHP2 Enzymatic Assay

This assay measures the ability of this compound to inhibit the phosphatase activity of purified, full-length, recombinant human SHP2.

  • Reagents: Purified full-length human SHP2, bistyrosylphosphorylated peptide substrate, assay buffer, this compound.

  • Procedure:

    • This compound is serially diluted to various concentrations.

    • The compound dilutions are incubated with the SHP2 enzyme.

    • The reaction is initiated by the addition of the peptide substrate.

    • Phosphatase activity is measured by detecting the product of the dephosphorylation reaction.

    • IC50 values are calculated from the dose-response curves.[1]

dot

Enzymatic_Assay_Workflow start Start dilute Serially Dilute This compound start->dilute incubate Incubate with SHP2 Enzyme dilute->incubate add_substrate Add Peptide Substrate incubate->add_substrate measure Measure Phosphatase Activity add_substrate->measure calculate Calculate IC50 measure->calculate end End calculate->end Clonogenic_Assay_Workflow start Start seed_cells Seed Cells in 6-well Plates start->seed_cells treat Treat with This compound seed_cells->treat incubate Incubate for 14 Days treat->incubate fix_stain Fix and Stain Colonies incubate->fix_stain count Count Colonies fix_stain->count analyze Calculate GI50 count->analyze end End analyze->end Xenograft_Study_Workflow start Start implant Subcutaneous Implantation of KYSE-520 Cells start->implant tumor_growth Tumor Growth to Palpable Size implant->tumor_growth randomize Randomize Mice into Groups tumor_growth->randomize treat Oral Administration of This compound or Vehicle (21 days) randomize->treat monitor Monitor Tumor Volume and Body Weight treat->monitor endpoint Endpoint: Excise Tumors and Calculate TGI treat->endpoint monitor->treat end End endpoint->end

References

Structural Basis of IACS-13909 Binding to SHP2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Src homology 2 domain-containing phosphatase 2 (SHP2) is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling and is a key regulator of the RAS-mitogen-activated protein kinase (MAPK) pathway.[1][2][3] Its dysregulation is implicated in various cancers, making it a compelling target for therapeutic intervention.[] IACS-13909 is a potent and selective allosteric inhibitor of SHP2 that has demonstrated significant anti-tumor activity, particularly in overcoming resistance to targeted therapies.[1][3][5] This technical guide provides an in-depth analysis of the structural basis of this compound's interaction with SHP2, detailing the binding mechanism, relevant quantitative data, and the experimental protocols used for its characterization.

Introduction to SHP2 and Allosteric Inhibition

SHP2, encoded by the PTPN11 gene, is a crucial transducer of signals from receptor tyrosine kinases (RTKs) to downstream pathways, most notably the RAS/MAPK cascade.[6] The protein consists of two N-terminal SH2 domains (N-SH2 and C-SH2), a protein tyrosine phosphatase (PTP) catalytic domain, and a C-terminal tail. In its inactive state, the N-SH2 domain blocks the active site of the PTP domain, maintaining an auto-inhibited conformation.[7][8] Activation of SHP2 occurs upon binding of the SH2 domains to phosphorylated tyrosine residues on upstream signaling partners, leading to a conformational change that relieves this auto-inhibition and allows for substrate dephosphorylation.

Allosteric inhibitors of SHP2, such as this compound, function by binding to a site distinct from the catalytic pocket.[2][9] This binding event stabilizes the auto-inhibited conformation of SHP2, effectively locking the enzyme in its inactive state and preventing its participation in signaling cascades.[7][8] This mechanism offers high selectivity and avoids the challenges associated with targeting the highly conserved active site of phosphatases.[]

This compound: A Potent and Selective Allosteric Inhibitor

This compound was identified as a potent, selective, and orally bioavailable allosteric inhibitor of SHP2.[5][10] It effectively suppresses signaling through the MAPK pathway and has shown efficacy in preclinical models of cancers driven by a broad spectrum of RTKs.[1][9] A key finding is its ability to overcome both EGFR-dependent and EGFR-independent mechanisms of resistance to osimertinib in non-small cell lung cancer (NSCLC).[1][3][11]

Quantitative Binding and Activity Data

The potency and binding affinity of this compound for SHP2 have been characterized through various biochemical and biophysical assays.

ParameterValueMethodReference
IC50 ~15.7 nMIn vitro enzymatic assay with full-length human SHP2[1][3][5]
Kd ~32 nMIsothermal Titration Calorimetry (ITC)[1][3][5]
PDB ID 6WU8X-ray Crystallography[1][12]
Resolution 2.40 ÅX-ray Crystallography[12]

Structural Basis of this compound Binding

The co-crystal structure of this compound in complex with human SHP2 (PDB: 6WU8) reveals the precise molecular interactions that underpin its allosteric inhibition.[1][12] this compound binds to a pocket formed at the interface of the N-SH2, C-SH2, and PTP domains.[13] This binding stabilizes the closed, auto-inhibited conformation of SHP2, preventing the N-SH2 domain from disengaging from the PTP domain and thus keeping the enzyme in an inactive state.

The key interactions involve residues from all three domains, creating a "molecular glue" that locks the protein's conformation. The high selectivity of this compound for SHP2 over other phosphatases, such as the highly homologous SHP1, is attributed to specific amino acid differences within this allosteric binding pocket.[10][13] For instance, the presence of Proline 491 in SHP2 is a critical determinant for inhibitor binding, a residue that is not conserved in SHP1.[1]

Signaling Pathway and Mechanism of Action

The binding of this compound to SHP2 has direct consequences on downstream signaling. By locking SHP2 in its inactive state, this compound prevents the dephosphorylation of its substrates, which in turn inhibits the activation of the RAS-RAF-MEK-ERK (MAPK) signaling cascade.

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 recruits SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive recruits SOS SOS Grb2->SOS RAS RAS SOS->RAS activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active conformational change SHP2_active->RAS promotes activation IACS13909 This compound IACS13909->SHP2_inactive binds & stabilizes pY Phosphotyrosine (pY)

Caption: SHP2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

X-ray Crystallography

To determine the co-crystal structure of this compound and SHP2, the following general protocol is employed:

  • Protein Expression and Purification: Full-length human SHP2 is expressed in an E. coli expression system and purified to homogeneity using standard chromatographic techniques.

  • Co-crystallization: The purified SHP2 protein is incubated with a molar excess of this compound. Crystallization conditions are screened using vapor diffusion methods (hanging or sitting drop) at various temperatures.

  • Data Collection: Crystals are cryo-protected and diffraction data are collected at a synchrotron source.

  • Structure Determination and Refinement: The structure is solved by molecular replacement using a previously determined structure of SHP2 as a search model. The model is then refined against the collected diffraction data, and the inhibitor is built into the electron density map.

XRay_Crystallography_Workflow Protein_Prep SHP2 Protein Expression & Purification Crystallization Co-crystallization with This compound Protein_Prep->Crystallization Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution (Molecular Replacement) Data_Collection->Structure_Solution Refinement Model Building & Refinement Structure_Solution->Refinement Final_Structure Final SHP2-IACS-13909 Structure (PDB: 6WU8) Refinement->Final_Structure

Caption: Experimental workflow for determining the SHP2-IACS-13909 co-crystal structure.

In Vitro Enzymatic Assay

The inhibitory activity of this compound on SHP2 phosphatase activity is determined using a biochemical assay:

  • Reagents: Purified full-length recombinant human SHP2, a phosphopeptide substrate (e.g., a bis-tyrosyl-phosphorylated peptide), and a detection reagent (e.g., malachite green for phosphate detection).

  • Assay Procedure:

    • SHP2 enzyme is pre-incubated with varying concentrations of this compound.

    • The phosphatase reaction is initiated by the addition of the phosphopeptide substrate.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is stopped, and the amount of free phosphate generated is quantified using the detection reagent.

  • Data Analysis: The concentration of this compound that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.

Isothermal Titration Calorimetry (ITC)

ITC is used to directly measure the binding affinity (Kd) of this compound to SHP2:

  • Sample Preparation: Purified SHP2 protein is placed in the sample cell of the calorimeter, and a concentrated solution of this compound is loaded into the injection syringe. Both are in the same buffer.

  • Titration: A series of small injections of this compound into the SHP2 solution is performed.

  • Data Acquisition: The heat change associated with each injection is measured.

  • Data Analysis: The resulting data are fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Logical Relationship of Allosteric Inhibition

The allosteric inhibition of SHP2 by this compound can be understood through a logical relationship diagram.

Allosteric_Inhibition_Logic SHP2_Basal SHP2 Basal State (Auto-inhibited) SHP2_Active SHP2 Active State (Open Conformation) SHP2_Basal->SHP2_Active Stabilized_Inactive Stabilized Inactive SHP2 SHP2_Basal->Stabilized_Inactive Downstream_Signaling Downstream Signaling (MAPK Pathway) SHP2_Active->Downstream_Signaling promotes Upstream_Signal Upstream Signal (e.g., pY peptide) Upstream_Signal->SHP2_Basal activates IACS13909 This compound IACS13909->SHP2_Basal binds to IACS13909->Stabilized_Inactive No_Signaling Inhibition of Downstream Signaling Stabilized_Inactive->No_Signaling leads to

References

IACS-13909: A Deep Dive into its Pharmacological Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IACS-13909 is a potent, selective, and orally active allosteric inhibitor of Src homology 2 domain-containing phosphatase (SHP2).[1][2][3] SHP2 is a critical phosphatase that plays a key role in signal transduction downstream of multiple receptor tyrosine kinases (RTKs), and is essential for the full activation of the MAPK pathway.[4][5][6] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols.

Mechanism of Action

This compound functions as an allosteric inhibitor of SHP2, binding to a pocket at the interface between the SH2 domains and the phosphatase domain.[7] This binding stabilizes SHP2 in an inactive conformation, thereby preventing its function in downstream signaling. A key consequence of SHP2 inhibition by this compound is the suppression of the MAPK signaling pathway.[1][2][4]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound based on preclinical studies.

Table 1: In Vitro Potency and Selectivity

ParameterValueDescription
IC50 15.7 nMConcentration for 50% inhibition of purified full-length, recombinant human SHP2 protein.[1][8][9]
Kd 32 nMBinding affinity to SHP2.[1][8]
Selectivity Highly selective for SHP2When tested at 10 μM, this compound showed significant inhibition of SHP2 only, against a panel of 22 other phosphatases.[8][10]

Table 2: In Vitro Cellular Activity

Cell LineTreatment ConcentrationEffect
Wild-type SHP2 and KYSE-520 cells10 nM - 10 μM (14 days)Potent suppression of proliferation.[1]
Wild-type SHP2 and KYSE-520 cells1-5 μM (2 hours)Potent suppression of pERK and pMEK levels.[1]
NCI-H1975 CS cells~1 μM (GI50)Potent dose-dependent suppression of proliferation.[1]
NCI-H1975 CS cells0.041-3.3 μMDose-dependent suppression of pERK.[1]

Table 3: In Vivo Antitumor Efficacy

Animal ModelDosageTreatment DurationOutcome
Mice with KYSE-520 tumor xenografts70 mg/kg, oral, daily21 days100% tumor growth inhibition (TGI).[1][8][9]

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the role of this compound, the following diagrams illustrate its mechanism within the cellular signaling cascade and a typical experimental workflow.

SHP2_MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 SOS SOS Grb2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation SHP2->RAS IACS13909 This compound IACS13909->SHP2

Caption: this compound inhibits SHP2, blocking the MAPK signaling pathway.

In_Vitro_Proliferation_Assay start Seed KYSE-520 cells in 384-well plates treatment Treat with this compound (serially diluted) or DMSO start->treatment incubation Incubate for 2 hours at 37°C, 5% CO2 treatment->incubation analysis Analyze cell proliferation incubation->analysis

Caption: Workflow for an in vitro cell proliferation assay with this compound.

Logical_Relationship RTK_Activation RTK Activation SHP2_Activity SHP2 Activity RTK_Activation->SHP2_Activity MAPK_Signaling MAPK Pathway Activation SHP2_Activity->MAPK_Signaling Tumor_Growth Tumor Growth MAPK_Signaling->Tumor_Growth IACS13909 This compound IACS13909->SHP2_Activity

Caption: Logical flow of this compound's impact on tumor growth.

Detailed Experimental Protocols

In Vitro Enzymatic Assay

To determine the IC50 of this compound, a biochemical assay was performed using purified full-length, recombinant human SHP2 protein. The assay was conducted in the presence of a bistyrosylphosphorylated peptide substrate.[11] this compound was tested at various concentrations, and the phosphatase activity of SHP2 was measured. The IC50 value was calculated from 59 independent tests.[11] Notably, this compound did not inhibit the truncated phosphatase domain of SHP2 at concentrations up to 50,000 nmol/L, confirming its allosteric mechanism of action.[9]

Cell-Based Proliferation and Signaling Assays

For in vitro cell proliferation assays, tumor cell lines such as KYSE-520 were seeded in 384-well plates.[2] The following day, cells were treated with serially diluted this compound or DMSO as a control and incubated for a specified period (e.g., 2 hours or 14 days) at 37°C in a 5% CO2 environment.[1][2] Cell proliferation was then assessed. To analyze the impact on MAPK signaling, cells were treated with this compound for a shorter duration (e.g., 2 hours), followed by lysis and analysis of pERK and pMEK levels via methods such as Western blotting.[1]

In Vivo Tumor Xenograft Studies

In vivo efficacy was evaluated using mouse models with established subcutaneous tumors. For example, KYSE-520 cells were implanted in mice.[9] Once tumors reached a specified size, mice were treated with this compound administered orally, typically at a dose of 70 mg/kg once daily.[1][8][9] Tumor growth was monitored over the treatment period (e.g., 21 days), and tumor growth inhibition (TGI) was calculated. Animal body weight was also monitored to assess treatment tolerability.[8][9]

Overcoming Therapeutic Resistance

A significant aspect of the preclinical research on this compound has focused on its ability to overcome resistance to targeted therapies, particularly the EGFR inhibitor osimertinib in non-small cell lung cancer (NSCLC).[3][4][5] Osimertinib resistance can arise from both EGFR-dependent and EGFR-independent mechanisms.[3][12] this compound has demonstrated the ability to suppress tumor cell proliferation and induce tumor regression in osimertinib-resistant NSCLC models, both as a single agent and in combination with osimertinib.[4][5][12] This suggests that targeting SHP2 could be a viable strategy to overcome acquired resistance to EGFR inhibitors.[4][12]

Conclusion

This compound is a potent and selective allosteric SHP2 inhibitor with significant preclinical antitumor activity. Its ability to suppress the MAPK signaling pathway makes it a promising therapeutic agent for cancers driven by a broad range of RTKs.[6][7] Furthermore, its efficacy in overcoming resistance to established targeted therapies highlights its potential to address significant unmet needs in oncology.[3][4] The data presented in this guide underscore the strong scientific rationale for the continued investigation of this compound in clinical settings. Navire Pharma, an affiliate of BridgeBio Pharma, in collaboration with MD Anderson, has been advancing the clinical development of SHP2 inhibitors based on these promising preclinical findings.[3][7]

References

Methodological & Application

Application Notes and Protocols for IACS-13909 in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IACS-13909 is a potent and selective allosteric inhibitor of Src homology 2 domain-containing phosphatase (SHP2).[1][2][3][4][5][6][7][8] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in mediating signaling downstream of multiple receptor tyrosine kinases (RTKs), primarily through the RAS-MAPK pathway.[1][2][3][4][5][6][8] By inhibiting SHP2, this compound effectively suppresses this signaling cascade, leading to the inhibition of tumor cell proliferation and, in some cases, tumor regression.[1][5][9] These application notes provide a comprehensive guide for the utilization of this compound in various mouse xenograft models based on preclinical findings.

Mechanism of Action

This compound functions as an allosteric inhibitor of SHP2.[1][2][3][6][7] This means it binds to a site on the SHP2 protein distinct from the active site, inducing a conformational change that locks the enzyme in an inactive state. This inhibition prevents the dephosphorylation of its target proteins, thereby attenuating the signal transduction from activated RTKs to the downstream MAPK pathway.[1][2][3][4][6] This mechanism makes this compound a promising therapeutic agent for cancers driven by aberrant RTK signaling.[1][3][4]

Signaling Pathway

The following diagram illustrates the signaling pathway targeted by this compound.

Caption: this compound inhibits the SHP2-mediated activation of the MAPK pathway.

Data Presentation

The following tables summarize the quantitative data from preclinical studies of this compound in various mouse xenograft models.

Table 1: In Vivo Efficacy of this compound in Subcutaneous Xenograft Models

Cell LineCancer TypeMouse StrainThis compound DoseDosing ScheduleFormulationTumor Growth Inhibition (TGI) / OutcomeReference
KYSE-520Esophageal CancerNot Specified70 mg/kgOnce per day (QD), orally0.5% methylcellulose100% TGI after 21 days[1][3][4][10][11]
NCI-H1975 (Parental)Non-Small Cell Lung Cancer (NSCLC)Not Specified70 mg/kgOnce per day (QD), orally0.5% methylcelluloseRobust anti-tumor efficacy, tumor regression[1][10]
NCI-H1975 CS (Osimertinib-Resistant)NSCLCNot Specified70 mg/kgOnce per day (QD), orally0.5% methylcelluloseRobust anti-tumor efficacy, tumor regression[1][10]
HCC827 (Osimertinib-Sensitive)NSCLCNot Specified70 mg/kgOnce per day (QD), orally0.5% methylcellulosePotent tumor growth suppression (stasis)[1]
HCC827-ER1 (Osimertinib-Resistant)NSCLCNot Specified70 or 80 mg/kgOnce per day (QD), orally0.5% methylcelluloseTumor regression when combined with osimertinib[1][10]

Table 2: In Vivo Efficacy of this compound in an Orthotopic Xenograft Model

Cell LineCancer TypeMouse StrainThis compound DoseDosing ScheduleFormulationOutcomeReference
MV-4-11Acute Myeloid Leukemia (AML)Not Specified75 mg/kgOnce per day (QD), orallyNot SpecifiedNearly 100% TGI and extended overall survival[10]

Table 3: Pharmacokinetic Parameters of this compound in Mice

ParameterValue
Bioavailability (%F)>70%
Clearance (Cl)Low
Half-life (t½)≥7 hours
Maximally Tolerated Dose (MTD)Approx. 70 mg/kg QD

Experimental Protocols

The following are detailed protocols for the use of this compound in mouse xenograft models, synthesized from the available literature.

Protocol 1: Subcutaneous Xenograft Model Establishment and Treatment

1. Cell Culture and Preparation:

  • Culture cancer cell lines (e.g., KYSE-520, NCI-H1975) in appropriate media and conditions as per standard cell culture protocols.
  • Harvest cells during the logarithmic growth phase.
  • Resuspend the cells in a suitable medium, such as a 1:1 mixture of media and Matrigel, at the desired concentration (e.g., 5 x 10^6 cells per 100 µL).

2. Tumor Implantation:

  • Use immunodeficient mice (e.g., nude or NSG mice).
  • Subcutaneously inject the cell suspension into the flank of each mouse.
  • Monitor the mice for tumor growth.

3. This compound Formulation and Administration:

  • Prepare a suspension of this compound in a vehicle of 0.5% methylcellulose in water.[1][10][11]
  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
  • Administer this compound orally via gavage at the desired dose (e.g., 70 mg/kg) once daily.[1][4][10][11] The dosing volume is typically 10 mL/kg.[1]
  • Administer the vehicle (0.5% methylcellulose) to the control group.

4. Monitoring and Endpoint Analysis:

  • Measure tumor dimensions with calipers regularly (e.g., twice a week) and calculate tumor volume using the formula: (Length × Width²)/2.[1]
  • Monitor the body weight of the mice as an indicator of toxicity.[1][10][11]
  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).

Protocol 2: Orthotopic Xenograft Model for Leukemia

1. Cell Preparation:

  • Use a leukemia cell line such as MV-4-11, which can be engineered to express a reporter like luciferase for in vivo imaging.
  • Prepare a single-cell suspension in a sterile, injectable solution (e.g., PBS).

2. Cell Implantation:

  • Inject the leukemia cells intravenously (e.g., via the tail vein) into immunodeficient mice.

3. Treatment and Monitoring:

  • Monitor tumor burden systemically using bioluminescence imaging.
  • Once a detectable tumor burden is established, randomize mice into treatment and control groups.
  • Administer this compound orally as described in Protocol 1.
  • Continue to monitor tumor growth via imaging and track overall survival of the mice.[11]

Protocol 3: Combination Therapy with Osimertinib

1. Study Design:

  • Establish xenografts as described in Protocol 1 using a relevant cell line (e.g., HCC827 or osimertinib-resistant models).
  • Create treatment groups for vehicle, this compound alone, osimertinib alone, and the combination of this compound and osimertinib.

2. Drug Formulation and Administration:

  • Formulate this compound in 0.5% methylcellulose.
  • Formulate osimertinib in a suitable vehicle, such as 0.5% hydroxypropyl methylcellulose (HPMC).[1]
  • Administer the drugs orally. To avoid potential drug-drug interactions during absorption, it is recommended to space the administration of the two drugs (e.g., this compound in the morning and osimertinib in the afternoon, with a 6-hour interval).[1]

3. Monitoring:

  • Monitor tumor volume and mouse body weight as described in Protocol 1.

Experimental Workflow Visualization

The following diagram outlines the general experimental workflow for a subcutaneous xenograft study with this compound.

Xenograft_Workflow cluster_prep Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., KYSE-520) Cell_Harvest 2. Cell Harvest & Suspension Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Implantation Cell_Harvest->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 5. Randomization Tumor_Growth->Randomization Treatment 6. Treatment Initiation (this compound or Vehicle) Randomization->Treatment Monitoring 7. Tumor & Body Weight Monitoring Treatment->Monitoring Endpoint 8. Study Endpoint Monitoring->Endpoint Data_Analysis 9. Data Analysis (TGI, etc.) Endpoint->Data_Analysis

Caption: General workflow for a subcutaneous mouse xenograft study using this compound.

References

Application Notes and Protocols for IACS-13909 in Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing and administration of IACS-13909, a potent and selective allosteric inhibitor of SHP2, in various preclinical animal models. The protocols detailed below are based on published research and are intended to guide the design and execution of in vivo studies.

Mechanism of Action

This compound is a specific and potent allosteric inhibitor of Src homology 2 domain-containing phosphatase (SHP2).[1][2][3][4] SHP2 is a critical phosphatase that mediates signaling downstream of multiple receptor tyrosine kinases (RTKs) and is necessary for the full activation of the MAPK pathway.[2][4] By inhibiting SHP2, this compound effectively suppresses signaling through the MAPK pathway, leading to the inhibition of tumor cell proliferation.[1][2][3][4] This mechanism of action makes it a promising therapeutic agent for cancers driven by a wide spectrum of activated RTKs.[2][4]

SHP2_MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 SOS SOS Grb2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation SHP2->RAS IACS13909 This compound IACS13909->SHP2 Inhibition

Diagram 1: this compound Inhibition of the SHP2-MAPK Signaling Pathway.

Pharmacokinetic Profile

This compound has demonstrated favorable pharmacokinetic properties across multiple species, including mice, rats, and dogs, making it suitable for once-daily oral administration.[2] Key pharmacokinetic parameters are summarized below.

SpeciesBioavailability (%F)Clearance (Cl)Half-life (t½)
Mouse>70%Low≥7 hours
Rat>70%Low≥7 hours
Dog>70%Low≥7 hours

Table 1: Pharmacokinetic Parameters of this compound in Animals [2]

Dosing and Administration in Rodent Models

The following table summarizes the dosing regimens for this compound used in various mouse models of cancer. The primary route of administration is oral gavage.

Animal ModelTumor TypeDoseFormulationDosing ScheduleKey Findings
NSG MiceEsophageal Squamous Carcinoma (KYSE-520 Xenograft)70 mg/kg0.5% MethylcelluloseOnce daily (QD) for 21 days100% tumor growth inhibition (TGI); well-tolerated.[2][3][5]
NSG MiceEsophageal Squamous Carcinoma (KYSE-520 Xenograft)100 mg/kg0.5% MethylcelluloseOnce daily (QD)Not well-tolerated.[2]
NSG MiceNon-Small Cell Lung Cancer (HCC827 Xenograft)70 mg/kg0.5% MethylcelluloseOnce daily (QD)Potent tumor growth suppression.[2]
NSG MiceNon-Small Cell Lung Cancer (HCC827-ER1 Xenograft)70 or 80 mg/kg0.5% MethylcelluloseOnce daily (QD)Potent tumor growth suppression.[2]
NSG MiceAcute Myeloid Leukemia (MV-4-11 Orthotopic)Not specifiedNot specifiedNot specifiedDose-dependent anti-tumor efficacy.[2]

Table 2: this compound Dosing in Mouse Models

Experimental Protocols

Protocol 1: Subcutaneous Xenograft Model

This protocol outlines the procedure for establishing and treating subcutaneous tumor xenografts in mice.

Subcutaneous_Xenograft_Workflow start Start cell_prep Prepare Tumor Cell Suspension start->cell_prep implantation Subcutaneous Implantation of Cells cell_prep->implantation tumor_growth Allow Tumors to Establish implantation->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer this compound (e.g., 70 mg/kg, PO, QD) randomization->treatment monitoring Monitor Tumor Growth & Body Weight treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint end End endpoint->end

Diagram 2: Workflow for a Subcutaneous Xenograft Study.

Materials:

  • This compound

  • Vehicle: 0.5% methylcellulose in sterile water

  • Tumor cells (e.g., KYSE-520, HCC827)

  • Matrigel (Corning)

  • Immunocompromised mice (e.g., NSG or CD-1 nude)

  • Calipers

  • Oral gavage needles

Procedure:

  • Cell Preparation: Culture tumor cells to the desired confluence. On the day of implantation, harvest and resuspend the cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel to the desired concentration (e.g., 3 million cells/100 µL for KYSE-520).[2]

  • Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Establishment: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Once tumors have reached the desired size, randomize the mice into treatment and vehicle control groups.

  • Formulation Preparation: Prepare a suspension of this compound in 0.5% methylcellulose.

  • Administration: Administer this compound or vehicle control orally via gavage at the specified dose and schedule (e.g., 70 mg/kg, once daily).[2] The dosing volume is typically 10 mL/kg.[2]

  • Monitoring:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length × Width²)/2.[2]

    • Monitor the body weight of the animals 2-3 times per week as an indicator of toxicity.[2]

  • Endpoint: At the end of the study, euthanize the animals and collect tumors for further analysis (e.g., pharmacodynamics, histology).

Protocol 2: Combination Therapy Studies

This protocol describes the administration of this compound in combination with another therapeutic agent, such as osimertinib.

Procedure:

  • Follow steps 1-5 from Protocol 1.

  • Administration:

    • Administer this compound (formulated in 0.5% methylcellulose) in the morning.[2]

    • Administer the combination agent (e.g., osimertinib, formulated in 0.5% HPMC) in the afternoon, with a 6-hour interval between doses.[2]

  • Continue with monitoring and endpoint analysis as described in Protocol 1.

Protocol 3: Orthotopic Leukemia Model

This protocol is for establishing and treating a systemic leukemia model.

Orthotopic_Leukemia_Workflow start Start cell_prep Prepare Luciferase-expressing Leukemia Cells start->cell_prep implantation Tail Vein Injection of Cells cell_prep->implantation tumor_growth Monitor Systemic Tumor Growth via Bioluminescence implantation->tumor_growth randomization Randomize Mice based on Luminescence Levels tumor_growth->randomization treatment Administer this compound randomization->treatment monitoring Monitor Tumor Burden & Survival treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint end End endpoint->end

Diagram 3: Workflow for an Orthotopic Leukemia Study.

Materials:

  • Luciferase-expressing leukemia cells (e.g., MV-4-11-Luc)

  • Immunocompromised mice (e.g., NSG)

  • Bioluminescence imaging system

Procedure:

  • Cell Preparation: Prepare a suspension of luciferase-expressing leukemia cells in sterile PBS (e.g., 2 million cells/250 µL).[2]

  • Implantation: Inject the cell suspension into the tail vein of each mouse.[2]

  • Tumor Establishment: Monitor the systemic growth of the tumor using bioluminescence imaging.

  • Randomization: Once a sufficient tumor burden is established, randomize the mice into treatment and control groups based on their luminescence levels.[2]

  • Administration: Administer this compound at the desired dose and schedule.

  • Monitoring:

    • Monitor tumor burden regularly using bioluminescence imaging.

    • Monitor the animals for signs of morbidity and survival.[2]

  • Endpoint: The study endpoint is typically determined by survival or when animals reach a moribund state.

Important Considerations

  • Tolerability: While 70 mg/kg QD of this compound was well-tolerated in mice, higher doses may lead to toxicity.[2] It is crucial to monitor animal well-being, including body weight, throughout the study.

  • Formulation: this compound has been formulated in 0.5% methylcellulose for oral administration.[2] Ensure the formulation is homogenous and stable.

  • Animal Models: The choice of animal model should be appropriate for the scientific question being addressed. The models listed above have been successfully used to evaluate the efficacy of this compound.

  • Regulatory Compliance: All animal studies must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.[2]

References

Application Notes and Protocols for pERK Analysis Following IACS-13909 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for analyzing the phosphorylation of Extracellular Signal-Regulated Kinase (pERK) in response to treatment with IACS-13909, a potent and selective allosteric inhibitor of SHP2.[1][2][3] The inhibition of SHP2 by this compound has been shown to suppress signaling through the MAPK pathway, making the analysis of pERK a critical readout for the compound's activity.[1][2][4]

Signaling Pathway of this compound and ERK

This compound is an allosteric inhibitor of SHP2, a protein tyrosine phosphatase that plays a crucial role in the MAPK/ERK signaling cascade.[1][2][3] SHP2 is activated by receptor tyrosine kinases (RTKs) and is necessary for the full activation of RAS, which in turn initiates a phosphorylation cascade through RAF, MEK, and finally ERK.[2] By inhibiting SHP2, this compound effectively blocks this downstream signaling, leading to a reduction in the levels of phosphorylated ERK (pERK).[1]

IACS_13909_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 RTK->SHP2 RAS RAS SHP2->RAS IACS13909 This compound IACS13909->SHP2 Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK pERK ERK->pERK Phosphorylation Transcription Gene Transcription (Proliferation, Survival) pERK->Transcription

Caption: this compound signaling pathway to ERK.

Experimental Workflow for pERK Analysis

The following diagram outlines the key steps for performing a Western blot analysis to determine pERK levels after treating cells with this compound.

Western_Blot_Workflow start Start: Seed Cells treatment Treat cells with this compound (e.g., 2 hours) start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane (e.g., PVDF) sds_page->transfer blocking Blocking Non-specific Sites transfer->blocking primary_ab Primary Antibody Incubation (anti-pERK, anti-total ERK) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Signal Detection (Chemiluminescence) secondary_ab->detection analysis Data Analysis and Quantification detection->analysis end End: Report Results analysis->end

Caption: Western blot workflow for pERK analysis.

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound.

ParameterValueCell Line / SystemReference
IC50 (SHP2 enzymatic assay) ~15.7 nMPurified full-length human SHP2[1]
GI50 (in vitro proliferation) ≤ 1 µMIn a panel of 283 cancer cell lines[1]
Treatment Time for pERK analysis 2 hoursKYSE-520 cells[1]

Detailed Experimental Protocol: Western Blot for pERK Analysis

This protocol is designed for the analysis of pERK (Thr202/Tyr204) and total ERK levels in cell lysates following treatment with this compound.

1. Cell Culture and Treatment:

  • Seed the desired cancer cell line (e.g., KYSE-520) in appropriate culture dishes and grow to 70-80% confluency.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time. A 2-hour treatment period has been shown to be effective for pERK analysis.[1]

2. Sample Preparation (Cell Lysis):

  • After treatment, place the cell culture dishes on ice and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

  • Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Scrape the adherent cells using a cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay) according to the manufacturer's instructions.

  • Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading in the subsequent steps.

4. SDS-PAGE:

  • Prepare protein samples for loading by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel (e.g., 10% or 12%).

  • Include a pre-stained protein ladder to monitor protein migration.

  • Run the gel at a constant voltage until the dye front reaches the bottom of the gel.

5. Protein Transfer:

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Ensure complete transfer by checking for the presence of the pre-stained ladder on the membrane.

6. Immunoblotting:

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation:

    • Dilute the primary antibodies against pERK (e.g., anti-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)) and total ERK (e.g., anti-p44/42 MAPK (Erk1/2)) in blocking buffer according to the manufacturer's recommendations.

    • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG, HRP-linked) diluted in blocking buffer for 1 hour at room temperature.

  • Final Washes: Wash the membrane three times for 10-15 minutes each with TBST.

7. Detection and Analysis:

  • Prepare the chemiluminescent substrate according to the manufacturer's instructions.

  • Incubate the membrane with the substrate for the recommended time.

  • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the pERK signal to the total ERK signal for each sample to account for any variations in protein loading. Further normalization to a housekeeping protein (e.g., β-actin or GAPDH) can also be performed.

  • Calculate the fold change in pERK levels in this compound-treated samples relative to the vehicle-treated control.

References

Crystallographic Protocol for IACS-13909 with SHP2: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the co-crystallization of the allosteric inhibitor IACS-13909 with the Src homology 2 domain-containing phosphatase 2 (SHP2). SHP2 is a critical signaling node and a well-validated target in oncology. Understanding the structural basis of its inhibition by small molecules like this compound is paramount for structure-based drug design and the development of novel therapeutics. This protocol outlines the necessary steps for protein purification, co-crystallization, and X-ray diffraction data collection to obtain a high-resolution crystal structure of the SHP2:this compound complex.

Quantitative Data Summary

The interaction between this compound and SHP2 has been characterized biochemically and structurally. The key quantitative parameters are summarized in the table below.

ParameterValueReference
IC₅₀ (Full-length SHP2) ~15.7 nM[1][2][3]
Binding Affinity (Kd) ~32 nM[1][2][3]
Crystal Structure Resolution 2.4 Å[4][5][6]
PDB ID 6WU8[4][5][6]

SHP2 Signaling Pathway

SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in multiple signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[7][8][9] It is typically activated by receptor tyrosine kinases (RTKs) and is essential for mediating cell proliferation, differentiation, and survival.[7][10] The following diagram illustrates the central role of SHP2 in cellular signaling.

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 SOS SOS Grb2->SOS Ras Ras SOS->Ras SHP2->Ras Activation IACS13909 This compound IACS13909->SHP2 Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

SHP2 signaling pathway and inhibition by this compound.

Experimental Workflow for Crystallography

The overall workflow for obtaining the crystal structure of the SHP2:this compound complex is depicted below. This process begins with the expression and purification of the SHP2 protein, followed by the formation of the protein-inhibitor complex, crystallization trials, and finally, X-ray diffraction and structure determination.

Crystallography_Workflow Expression SHP2 Protein Expression (e.g., E. coli) Purification Protein Purification (Affinity & Size Exclusion Chromatography) Expression->Purification Complex Complex Formation (SHP2 + this compound) Purification->Complex Crystallization Crystallization Screening (Vapor Diffusion) Complex->Crystallization Optimization Crystal Optimization Crystallization->Optimization DataCollection X-ray Diffraction Data Collection Optimization->DataCollection Structure Structure Determination & Refinement DataCollection->Structure

Experimental workflow for SHP2:this compound co-crystallization.

Detailed Experimental Protocols

This section provides a detailed protocol for the expression, purification, and co-crystallization of full-length human SHP2 with this compound.

SHP2 Protein Expression and Purification
  • Gene and Expression System : The gene encoding full-length human SHP2 (residues 1-525) is inserted into a suitable expression vector, such as pET30, which incorporates an N-terminal affinity tag (e.g., 6x-His).

  • Protein Expression : The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of culture medium. Protein expression is induced at a lower temperature (e.g., 18-25°C) overnight.

  • Cell Lysis : Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM TCEP). The cells are lysed by sonication or high-pressure homogenization.

  • Affinity Chromatography : The cell lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed with lysis buffer, and the His-tagged SHP2 protein is eluted with a buffer containing a higher concentration of imidazole (e.g., 250 mM).

  • Tag Cleavage : The affinity tag is removed by incubation with a specific protease (e.g., TEV protease) overnight at 4°C.

  • Second Affinity Chromatography : The sample is passed through the Ni-NTA column again to remove the cleaved tag and any uncleaved protein.

  • Size Exclusion Chromatography : The flow-through containing the tag-less SHP2 is concentrated and further purified by size exclusion chromatography using a column (e.g., Superdex 200) equilibrated with the final crystallization buffer (e.g., 20 mM Tris-HCl pH 8.5, 150 mM NaCl, 3 mM TCEP).

  • Purity and Concentration : Fractions containing pure SHP2 are pooled, and the protein purity is assessed by SDS-PAGE to be >95%. The protein is then concentrated to approximately 10-15 mg/mL for crystallization trials.

Co-crystallization of SHP2 with this compound
  • Complex Formation : Prior to setting up crystallization trials, the SHP2:this compound complex is formed. This compound, dissolved in a suitable solvent like DMSO, is added to the purified SHP2 protein solution at a molar ratio of approximately 1:3 (protein:inhibitor). The mixture is incubated on ice for at least one hour.

  • Crystallization Method : The sitting-drop vapor diffusion method is employed for crystallization.

  • Crystallization Plates : Crystallization trials are set up in 96-well sitting drop plates.

  • Drop Composition : Each drop is prepared by mixing an equal volume (e.g., 0.5 µL) of the SHP2:this compound complex solution with 0.5 µL of the reservoir solution.

  • Reservoir Solution : A common starting point for the reservoir solution is 0.1 M Tris pH 8.5, 30% PEG 4000, and 0.2 M Li₂SO₄.[7] It is recommended to screen a range of PEG and salt concentrations.

  • Incubation : The plates are sealed and incubated at a constant temperature, typically 20°C. Crystals are expected to appear and grow to their maximum size within a few days to a week.

Crystal Handling and Data Collection
  • Cryoprotection : Before flash-cooling in liquid nitrogen, the crystals are transferred to a cryoprotectant solution. This solution typically consists of the reservoir solution supplemented with a cryoprotectant like glycerol (e.g., 20% v/v) and a small amount of the inhibitor to maintain the complex stability.[1]

  • X-ray Diffraction Data Collection : Diffraction data are collected from a single, cryo-cooled crystal at a synchrotron beamline.

  • Data Processing : The collected diffraction images are indexed, integrated, and scaled using appropriate software packages (e.g., XDS or HKL2000).

  • Structure Determination and Refinement : The structure of the SHP2:this compound complex is solved by molecular replacement using a previously determined SHP2 structure as the search model. The final model is built and refined using software such as Coot and Phenix. The final refined structure is then deposited in the Protein Data Bank (PDB).[7]

References

Troubleshooting & Optimization

IACS-13909 in DMSO: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of IACS-13909 when prepared in Dimethyl Sulfoxide (DMSO). Below you will find frequently asked questions (FAQs), troubleshooting guidance for common experimental issues, and detailed data presented for ease of use.

Frequently Asked Questions (FAQs)

Q1: What is the maximum solubility of this compound in DMSO?

A1: The reported solubility of this compound in DMSO varies slightly among suppliers, but it is generally high. Some sources indicate a solubility of up to 75 mg/mL, which corresponds to a molarity of 198.79 mM.[1] Other suppliers state a solubility of 10 mg/mL is achievable, potentially requiring ultrasonic assistance to fully dissolve.[2] It is always recommended to consult the certificate of analysis for the specific batch you are using.

Q2: What is the recommended procedure for dissolving this compound powder in DMSO?

A2: To ensure optimal dissolution, it is recommended to use fresh, anhydrous DMSO.[1] For higher concentrations, sonication or gentle warming may be necessary to achieve a clear solution. Always visually inspect the solution to ensure no undissolved particulates are present before use in experiments.

Q3: How should I store my this compound stock solution in DMSO?

A3: Proper storage is crucial to maintain the integrity of your this compound stock solution. For short-term storage (days to weeks), 4°C is acceptable.[3] For longer-term storage, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or -80°C for up to six months.[4][5]

Q4: Can I store my this compound DMSO stock solution at room temperature?

A4: It is not recommended to store this compound DMSO solutions at room temperature for extended periods. While the compound may be stable for a few weeks during shipping at ambient temperatures, long-term storage at room temperature can lead to degradation.[3]

Q5: I've observed precipitation in my this compound stock solution after thawing. What should I do?

A5: Precipitation upon thawing can occur, especially with highly concentrated stocks. Gentle warming and vortexing or sonication can often redissolve the compound. If precipitation persists, it may indicate that the solubility limit has been exceeded at the lower temperature or that the solution has degraded. Refer to the troubleshooting guide below for more detailed steps.

Solubility and Stability Data Summary

The following tables summarize the quantitative data for the solubility and stability of this compound in DMSO based on information from various suppliers.

Table 1: this compound Solubility in DMSO

ParameterValueNotes
Maximum Solubility75 mg/mL (198.79 mM)Use of fresh DMSO is recommended.[1]
Alternative Value10 mg/mL (26.51 mM)May require sonication to dissolve.[2]

Note: The molecular weight of this compound is 377.27 g/mol .

Table 2: this compound Stock Solution Stability in DMSO

Storage TemperatureDurationRecommendations
4°CUp to 2 weeksSuitable for short-term storage.[5]
-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.[4][6]
-80°CUp to 6 monthsRecommended for long-term storage.[4][5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder

    • Anhydrous, high-purity DMSO

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight = 377.27 g/mol ). For 1 mL of 10 mM solution, 3.77 mg of this compound is needed.

    • Weigh the calculated amount of this compound powder and place it into a sterile vial.

    • Add the desired volume of anhydrous DMSO to the vial.

    • Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved.

    • If the compound does not fully dissolve, place the vial in a sonicator bath for 5-10 minutes.

    • Visually inspect the solution to ensure it is clear and free of any particulates.

    • For long-term storage, aliquot the stock solution into single-use vials and store at -80°C.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in DMSO.

Troubleshooting_IACS13909_Solubility start Issue: this compound precipitation or incomplete dissolution in DMSO check_concentration Is the concentration at or below the recommended solubility limit (e.g., 10-75 mg/mL)? start->check_concentration check_dmso_quality Was fresh, anhydrous DMSO used? check_concentration->check_dmso_quality Yes action_dilute Action: Dilute the solution to a lower concentration. check_concentration->action_dilute No action_sonicate_warm Action: Gently warm the solution (to 37°C) and/or sonicate for 10-15 minutes. check_dmso_quality->action_sonicate_warm Yes action_use_fresh_dmso Action: Prepare a fresh solution using new, anhydrous DMSO. check_dmso_quality->action_use_fresh_dmso No check_dissolution Did the compound dissolve? action_sonicate_warm->check_dissolution solution_ok Solution is ready for use. Store appropriately. check_dissolution->solution_ok Yes issue_persists Issue persists: Consider preparing a fresh, less concentrated stock solution. check_dissolution->issue_persists No action_use_fresh_dmso->start action_dilute->start

Caption: Troubleshooting workflow for this compound dissolution issues in DMSO.

Signaling Pathway Context

This compound is an allosteric inhibitor of SHP2, a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-MAPK signaling pathway. The diagram below illustrates the simplified signaling cascade and the point of inhibition by this compound.

SHP2_Inhibition_Pathway RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 SOS1 SOS1 GRB2->SOS1 SHP2 SHP2 GRB2->SHP2 RAS RAS SOS1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation SHP2->RAS Promotes GDP-GTP exchange on RAS IACS13909 This compound IACS13909->SHP2 Inhibits

References

Potential off-target effects of IACS-13909

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using IACS-13909. The information focuses on potential off-target effects and provides guidance for experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action for this compound?

A1: this compound is a potent and selective allosteric inhibitor of Src homology 2 domain-containing phosphatase (SHP2).[1][2][3][4][5] It binds to a pocket at the interface of the SHP2 domains, stabilizing the enzyme in an inactive conformation.[6] This inhibition prevents the dephosphorylation of downstream signaling molecules, leading to the suppression of the MAPK signaling pathway.[1][2][3]

Q2: A significant off-target effect has been reported for this compound. What is this effect?

A2: A previously unrecognized off-target effect of this compound and other SHP2 allosteric inhibitors is the inhibition of autophagic flux.[1] This occurs through the accumulation of the inhibitor in lysosomes, leading to impaired lysosome function in a manner that is independent of SHP2.[1][2]

Q3: How does the off-target autophagy inhibition contribute to the anti-tumor activity of this compound?

A3: The off-target inhibition of autophagy by this compound has been shown to contribute to its anti-tumor effects, particularly in cancer cells that are sensitive to autophagy inhibition.[1] This dual mechanism of on-target SHP2 inhibition and off-target autophagy blockade can be advantageous in treating certain cancers, especially those driven by RAS mutations.[1]

Q4: At what concentrations are the on-target and off-target effects of this compound observed?

A4: The on-target SHP2 inhibition occurs at nanomolar concentrations, while the off-target autophagy inhibition is typically observed at micromolar concentrations. It is crucial to consider these different concentration ranges when designing experiments to investigate either effect.

Q5: Is the autophagy inhibition effect specific to this compound?

A5: No, this off-target effect is not unique to this compound. Other SHP2 allosteric inhibitors, such as SHP099, have also been shown to inhibit autophagic flux through a similar SHP2-independent mechanism.[1]

Troubleshooting Guides

Issue 1: Unexpectedly high levels of cell death or cytotoxicity in my experiments.

  • Possible Cause: You may be observing the combined effects of on-target SHP2 inhibition and off-target autophagy inhibition. Some cell lines are particularly sensitive to the blockade of autophagy.[1]

  • Troubleshooting Steps:

    • Review Concentration: Check the concentration of this compound being used. The EC50 for autophagy inhibition by this compound is in the low micromolar range (approximately 1.4 µM), whereas the IC50 for SHP2 inhibition is in the nanomolar range (approximately 15.7 nM).[1][3]

    • Control for Autophagy Inhibition: To distinguish between on-target and off-target effects, consider using a different SHP2 inhibitor with a weaker autophagy inhibition profile, or use genetic approaches (e.g., SHP2 knockout cells) to isolate the SHP2-independent effects.[1]

    • Assess Autophagy Markers: Perform a Western blot for LC3-II and p62 accumulation to confirm if autophagy is being inhibited at the concentrations used in your experiment. An increase in the LC3-II/LC3-I ratio and p62 levels is indicative of autophagy blockade.[1]

Issue 2: Inconsistent results in cell proliferation or signaling assays.

  • Possible Cause: The dual activity of this compound can lead to variable results depending on the cell line's dependence on SHP2 signaling versus its sensitivity to autophagy inhibition.

  • Troubleshooting Steps:

    • Characterize Your Cell Line: Determine the SHP2 dependency of your cell line. In SHP2-independent cell lines, the observed anti-proliferative effects at higher concentrations are likely due to autophagy inhibition.[1]

    • Dose-Response Analysis: Conduct a detailed dose-response curve for this compound in your cell line. This can help to differentiate between the high-potency on-target effects and the lower-potency off-target effects.

    • Pathway Analysis: Analyze key signaling nodes in both the MAPK pathway (e.g., p-ERK) and the autophagy pathway (e.g., LC3-II, p62) at various concentrations of this compound to understand the dominant mechanism of action at a given dose.

Issue 3: Difficulty interpreting autophagy flux assay results with this compound.

  • Possible Cause: this compound itself is an autophagy flux inhibitor. This can complicate the interpretation of experiments where autophagic flux is being measured, especially when using other known autophagy inhibitors like chloroquine (CQ) or bafilomycin A1 (Baf-A1).

  • Troubleshooting Steps:

    • Experimental Design: When assessing the effect of this compound on autophagic flux, be aware that it functions similarly to CQ by blocking autophagic flux. Therefore, co-treatment with CQ and this compound may not result in a further increase in LC3-II accumulation compared to CQ alone.[1]

    • Visualize Autophagosomes: Use fluorescence microscopy to observe the accumulation of autophagosomes. In cells expressing GFP-LC3, treatment with this compound will lead to an increase in GFP-LC3 puncta.[1]

    • Lysosomal Function: To confirm the mechanism of autophagy inhibition, assess lysosomal function directly using assays for lysosomal acidification (e.g., LysoTracker Red) or lysosomal enzyme activity.[1]

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

ParameterValueTarget/Effect
IC50 ~15.7 nMSHP2 enzymatic activity
Kd ~32 nMBinding to SHP2
EC50 ~1.4 µMAutophagy Inhibition (LC3-II accumulation)

Data compiled from multiple sources.[1][3]

Table 2: Comparative EC50 Values for Autophagy Inhibition by SHP2 Allosteric Inhibitors

CompoundEC50 for Autophagy Inhibition (µM)
This compound 1.4
SHP099 10.6
RMC-4550 30.2
TNO155 94.3
Chloroquine (CQ) 5.3

This table illustrates that this compound is a more potent inhibitor of autophagy compared to several other SHP2 allosteric inhibitors.[1]

Experimental Protocols

Protocol 1: Assessment of On-Target SHP2 Inhibition (p-ERK Western Blot)

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with varying concentrations of this compound (e.g., 0-10 µM) for a specified time (e.g., 2 hours).

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Western Blotting:

    • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies against p-ERK1/2, total ERK1/2, and a loading control (e.g., GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect chemiluminescence using an appropriate substrate and imaging system.

  • Analysis: Quantify band intensities and normalize p-ERK levels to total ERK and the loading control.

Protocol 2: Assessment of Off-Target Autophagy Inhibition (LC3-II and p62 Western Blot)

  • Cell Culture and Treatment: Plate cells and treat with this compound at concentrations expected to inhibit autophagy (e.g., 1-10 µM) for a suitable duration (e.g., 6 hours). Include a positive control for autophagy inhibition, such as chloroquine (e.g., 10 µM).

  • Lysate Preparation and Protein Quantification: Follow steps 2 and 3 from Protocol 1.

  • Western Blotting:

    • Follow the Western blotting procedure as in Protocol 1.

    • Use primary antibodies against LC3B, p62/SQSTM1, and a loading control.

  • Analysis: Quantify the ratio of LC3-II to LC3-I and the levels of p62, normalizing to the loading control. An increase in both indicates autophagy inhibition.

Protocol 3: Autophagic Flux Assay using Fluorescence Microscopy

  • Cell Transfection and Culture: Plate cells stably or transiently expressing a tandem mCherry-EGFP-LC3 construct.

  • Treatment: Treat cells with this compound (e.g., 0.5 µM and 5 µM) or a vehicle control for a specified time (e.g., 6 hours).

  • Cell Fixation and Imaging:

    • Fix cells with 4% paraformaldehyde.

    • Mount coverslips onto slides with a mounting medium containing DAPI for nuclear staining.

    • Acquire images using a confocal microscope, capturing the EGFP (green) and mCherry (red) signals.

  • Analysis:

    • Autophagosomes will appear as yellow puncta (merged EGFP and mCherry signals).

    • Autolysosomes will appear as red-only puncta (EGFP signal is quenched in the acidic environment of the lysosome).

    • An increase in yellow puncta and a decrease in red-only puncta upon treatment with this compound indicates a blockage in autophagic flux.

Visualizations

On_Target_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 SOS SOS Grb2->SOS RAS RAS SOS->RAS SHP2->RAS IACS13909 This compound IACS13909->SHP2 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Caption: On-target signaling pathway of this compound.

Off_Target_Pathway cluster_cytoplasm Cytoplasm cluster_lysosome Lysosome Autophagosome Autophagosome (LC3-II) Autolysosome Autolysosome (Degradation) Autophagosome->Autolysosome Fusion Cargo Cellular Cargo Cargo->Autophagosome Lysosome Lysosome Lysosome->Autolysosome Lysosome->Autolysosome Inhibition of Function IACS13909 This compound IACS13909->Lysosome Accumulation Experimental_Workflow start Start: Cell Culture treatment Treat with This compound start->treatment on_target On-Target Analysis (p-ERK Western Blot) treatment->on_target off_target Off-Target Analysis (Autophagy Flux Assay) treatment->off_target data_analysis Data Analysis and Interpretation on_target->data_analysis off_target->data_analysis end End: Conclusion data_analysis->end

References

Technical Support Center: Overcoming Acquired Resistance to IACS-13909

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the SHP2 inhibitor, IACS-13909. The focus is on addressing acquired resistance, particularly in the context of non-small cell lung cancer (NSCLC) models resistant to EGFR inhibitors like osimertinib.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective allosteric inhibitor of Src homology 2 domain-containing phosphatase (SHP2).[1][2][3] SHP2 is a critical phosphatase that mediates signaling downstream of multiple receptor tyrosine kinases (RTKs) and is required for the full activation of the MAPK pathway, a key driver of tumor growth and proliferation.[1][2][4] By inhibiting SHP2, this compound effectively suppresses signaling through the MAPK pathway.[2][3]

Q2: In what context is this compound most effective at overcoming acquired resistance?

A2: Preclinical studies have demonstrated that this compound is particularly effective in overcoming acquired resistance to the EGFR inhibitor osimertinib in NSCLC.[1][2][5] It can address both EGFR-dependent resistance mechanisms (e.g., EGFR C797S mutation) and EGFR-independent resistance mechanisms, such as the activation of alternate RTKs (RTK-bypass).[2][5][6]

Q3: Can this compound be used as a single agent or is it best in combination?

A3: this compound has shown efficacy both as a single agent and in combination with osimertinib.[2][5] As a single agent, it can suppress proliferation in resistant cell lines.[2][5] When used in combination with osimertinib, it can lead to more durable responses in sensitive tumors and cause tumor regression in resistant models.[1]

Q4: What are the known molecular markers of sensitivity to this compound?

A4: Tumors harboring genetic alterations in RTKs or those that are "RTK addicted" are often sensitive to this compound.[2] This is because these tumors rely on the MAPK pathway, which is effectively inhibited by this compound.

Q5: How does resistance to this compound itself develop?

A5: While research is ongoing, one potential mechanism of resistance to this compound involves mutations in the allosteric binding pocket of SHP2. For example, the SHP2 P491Q mutation has been shown to reduce the inhibitory effect of this compound.[2][7]

Troubleshooting Guides

Problem 1: Sub-optimal Inhibition of MAPK Pathway Signaling (pERK/pMEK) in Western Blots
  • Question: I'm treating my osimertinib-resistant NSCLC cells with this compound, but I'm not seeing a significant decrease in pERK or pMEK levels. What could be the issue?

  • Answer:

    • Compound Potency and Handling: Ensure that your this compound stock is properly stored and has not degraded. Prepare fresh dilutions for each experiment.

    • Treatment Duration: For in vitro experiments, a 2-hour treatment with this compound has been shown to be sufficient to suppress pERK and pMEK levels.[7][8] You may need to optimize the treatment time for your specific cell line.

    • Cell Line Specifics: Confirm that your cell line is indeed dependent on the MAPK pathway for proliferation. If resistance in your model is driven by a completely different pathway that does not signal through SHP2, this compound may not be effective.

    • On-Target Resistance: Consider the possibility of mutations in the SHP2 allosteric binding site (e.g., P491Q), which can confer resistance to this compound.[2][7] This can be investigated by sequencing the PTPN11 gene in your resistant cells.

Problem 2: High Variability in Cell Proliferation or Clonogenic Assay Results
  • Question: My GI50 values for this compound in my resistant cell lines are inconsistent across experiments. How can I improve the reproducibility of my proliferation assays?

  • Answer:

    • Assay Duration: Be aware that different assay types have different optimal durations. For example, 10-day two-dimensional proliferation assays and 14-day clonogenic assays have been used successfully for this compound.[2][7][8] Ensure your assay duration is appropriate for the growth rate of your cells.

    • Seeding Density: Optimize the initial cell seeding density. Too few cells may lead to poor growth, while too many can result in overcrowding and artifacts.

    • Drug Concentration Range: Use a sufficiently wide range of this compound concentrations to capture the full dose-response curve. A common range is from 10 nM to 10 µM.[7]

    • Stable Resistant Lines: Ensure that your osimertinib-resistant cell lines are stable. It is recommended to maintain them in the presence of osimertinib to prevent reversion.[5]

Problem 3: Lack of In Vivo Efficacy in Xenograft Models
  • Question: I'm not observing significant tumor growth inhibition in my mouse xenograft model treated with this compound. What are the potential reasons?

  • Answer:

    • Dosing and Formulation: this compound has been shown to be effective in mice at a dose of 70 mg/kg, administered orally once per day.[2][9] Ensure you are using an appropriate vehicle for oral administration (e.g., 0.5% methylcellulose) and that the compound is fully solubilized.

    • Tumor Model: The choice of xenograft model is critical. This compound has demonstrated efficacy in models such as those derived from KYSE-520, NCI-H1975 CS, and HCC827-ER1 cells.[2][7] Verify that your chosen model has the expected resistance mechanisms.

    • Treatment Duration: In vivo studies with this compound have typically involved treatment for 12-21 days.[2][8] A shorter duration may not be sufficient to observe significant anti-tumor effects.

    • Pharmacokinetics/Pharmacodynamics (PK/PD): If possible, perform PK/PD studies to ensure that the drug is reaching the tumor at sufficient concentrations to inhibit SHP2.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

ParameterValueSource
SHP2 Enzymatic IC50 ~15.7 nM[7][9]
SHP2 Binding Kd ~32 nM[7][9]
NCI-H1975 CS GI50 ~1 µM[7]
KYSE-520 GI50 ≤ 1 µM[2]

Table 2: In Vivo Efficacy of this compound in Xenograft Models

ModelTreatmentOutcomeSource
KYSE-520 70 mg/kg this compound, QD, p.o.100% Tumor Growth Inhibition (TGI) after 21 days[2][9]
NCI-H1975 CS 70 mg/kg this compound, QD, p.o.Significant tumor growth suppression after 12 days[8]
HCC827-ER1 70 mg/kg this compound + 5 mg/kg Osimertinib, QD, p.o.Tumor regression[7]

Signaling Pathways and Experimental Workflows

Acquired_Resistance_to_Osimertinib cluster_0 Osimertinib Sensitive (EGFR Mutant) cluster_1 Acquired Resistance Mechanisms cluster_1a EGFR-Dependent cluster_1b EGFR-Independent (RTK Bypass) cluster_2 This compound Intervention EGFR_mut Mutant EGFR GRB2_SOS GRB2/SOS EGFR_mut->GRB2_SOS RAS RAS GRB2_SOS->RAS SHP2 SHP2 GRB2_SOS->SHP2 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation/ Survival ERK->Proliferation Osimertinib Osimertinib Osimertinib->EGFR_mut EGFR_C797S EGFR C797S Mutation EGFR_C797S->GRB2_SOS Osimertinib ineffective RTK_bypass Alternative RTK (e.g., MET, AXL) RTK_bypass->GRB2_SOS Bypass EGFR blockade RAS_reactivated RAS SHP2->RAS_reactivated Reactivates MAPK Pathway IACS13909 This compound IACS13909->SHP2 RAS_reactivated->RAF

Caption: Overcoming osimertinib resistance with this compound.

Experimental_Workflow_InVitro cluster_0 Cell Proliferation Assays cluster_1 MAPK Pathway Analysis start Start: Osimertinib-Resistant NSCLC Cell Line seed_cells Seed cells in 96-well or 6-well plates start->seed_cells seed_cells2 Seed cells to 60-70% confluency start->seed_cells2 treat_iacs Treat with this compound (dose-response) seed_cells->treat_iacs incubate Incubate for 10-14 days treat_iacs->incubate measure_prolif Measure proliferation (e.g., CellTiter-Glo, crystal violet) incubate->measure_prolif calc_gi50 Calculate GI50 measure_prolif->calc_gi50 treat_iacs2 Treat with this compound (2 hours) seed_cells2->treat_iacs2 lyse_cells Lyse cells and collect protein treat_iacs2->lyse_cells western_blot Western Blot for pERK, pMEK, ERK, MEK lyse_cells->western_blot analyze_blot Analyze band intensity western_blot->analyze_blot

Caption: In vitro experimental workflow for testing this compound.

Detailed Experimental Protocols

Protocol 1: In Vitro Cell Proliferation (Clonogenic Assay)

This protocol is adapted from methodologies used in the preclinical evaluation of this compound.[7][8]

  • Cell Seeding:

    • Trypsinize and count your osimertinib-resistant NSCLC cells (e.g., NCI-H1975 CS, HCC4006-OsiR).

    • Seed cells in 6-well plates at a low density (e.g., 500-1000 cells per well) to allow for colony formation.

    • Allow cells to adhere overnight at 37°C, 5% CO2.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in your complete cell culture medium. A typical concentration range is 10 nM to 10 µM. Include a vehicle control (e.g., DMSO).

    • Remove the medium from the wells and replace it with the drug-containing medium.

  • Incubation:

    • Incubate the plates for 14 days at 37°C, 5% CO2.

    • Monitor the plates periodically. If necessary, replace the medium with freshly prepared drug-containing medium every 3-4 days.

  • Staining and Quantification:

    • After 14 days, wash the wells twice with PBS.

    • Fix the colonies by adding 1 ml of 100% methanol to each well and incubating for 10 minutes.

    • Remove the methanol and allow the plates to air dry.

    • Stain the colonies by adding 1 ml of 0.5% crystal violet solution (in 25% methanol) to each well and incubating for 10-20 minutes at room temperature.

    • Gently wash the plates with water to remove excess stain and allow them to air dry.

    • Scan or photograph the plates.

    • To quantify, destain the colonies by adding 1 ml of 10% acetic acid to each well and measure the absorbance at 590 nm using a microplate reader.

    • Normalize the results to the vehicle control to determine the percentage of growth inhibition and calculate the GI50 value.

Protocol 2: Western Blotting for MAPK Pathway Signaling

This protocol is for assessing the inhibition of SHP2 downstream targets.[7][8]

  • Cell Seeding and Treatment:

    • Seed osimertinib-resistant cells in 6-well plates and allow them to grow to 60-70% confluency.

    • Treat the cells with the desired concentrations of this compound or vehicle control for 2 hours at 37°C, 5% CO2.

  • Protein Extraction:

    • Place the plates on ice and wash the cells twice with ice-cold PBS.

    • Lyse the cells by adding 100-150 µl of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein amounts for each sample (e.g., 20-30 µg per lane) and prepare them with Laemmli sample buffer.

    • Boil the samples at 95°C for 5 minutes.

    • Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris) and run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against pERK1/2 (T202/Y204), total ERK1/2, pMEK1/2 (S217/221), and total MEK1/2 overnight at 4°C. Use a loading control antibody (e.g., β-actin or GAPDH).

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.

References

Optimizing IACS-13909 Concentration for Cell Culture: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing IACS-13909 in cell culture experiments. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), and step-by-step experimental protocols to ensure the successful application of this potent SHP2 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a highly potent and selective allosteric inhibitor of Src homology 2 domain-containing phosphatase (SHP2).[1][2][3] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-mitogen-activated protein kinase (MAPK) signaling pathway.[3][4] By binding to an allosteric pocket of SHP2, this compound stabilizes the enzyme in an inactive conformation, thereby preventing its function and suppressing downstream MAPK signaling.[1][5] This inhibition can impede the proliferation of cancer cells that are dependent on receptor tyrosine kinase (RTK) signaling.[3]

Q2: What is the recommended starting concentration range for this compound in cell culture?

A2: The optimal concentration of this compound is cell-line dependent. For initial experiments, a dose-response curve is recommended, typically ranging from 10 nM to 10 µM.[6] For many cancer cell lines with RTK alterations, a growth inhibitory effect is observed in the low micromolar range (e.g., GI50 of ~1 µM).[2][6]

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution. For example, a 10 mM stock solution can be prepared. It is crucial to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.[7] Stock solutions should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6]

Q4: How long should I incubate cells with this compound?

A4: The incubation time depends on the specific assay. For signaling pathway analysis (e.g., Western blotting for pERK), a short incubation of 2 hours is often sufficient to observe an effect.[5][6] For cell proliferation or viability assays, longer incubation periods ranging from 72 hours to 14 days are common.[6][8]

Q5: What are some known off-target effects of this compound?

A5: While this compound is a highly selective inhibitor of SHP2, as with any small molecule inhibitor, the potential for off-target effects exists, especially at higher concentrations.[9] It is advisable to use the lowest effective concentration to minimize off-target effects and to include appropriate controls in your experiments.[10]

Troubleshooting Guide

This guide addresses common issues that may arise when using this compound in cell culture experiments.

Problem Possible Cause Suggested Solution
No or low inhibitory effect on cell proliferation 1. Suboptimal concentration. 2. Cell line is not dependent on SHP2 signaling. 3. Compound instability. 4. Incorrect assay duration.1. Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 50 µM). 2. Verify the dependence of your cell line on the MAPK pathway. Cell lines with known RTK amplifications or mutations are more likely to be sensitive.[2] 3. Prepare fresh stock and working solutions of this compound. Ensure proper storage of stock solutions. 4. Increase the incubation time for the proliferation assay (e.g., from 3 days to 7 or 14 days).
High cell toxicity or unexpected cell death 1. Concentration is too high. 2. DMSO toxicity. 3. Off-target effects.1. Lower the concentration of this compound. 2. Ensure the final DMSO concentration in the cell culture medium is below 0.5% (v/v). Include a vehicle control (DMSO alone) in your experiment. 3. Use the lowest effective concentration of this compound. Consider using a rescue experiment with a downstream effector to confirm on-target activity.
Inconsistent results between experiments 1. Variability in cell seeding density. 2. Inconsistent compound dilution. 3. Cell passage number. 4. Freeze-thaw cycles of stock solution.1. Ensure a uniform single-cell suspension and accurate cell counting for consistent seeding. 2. Prepare fresh serial dilutions for each experiment. 3. Use cells within a consistent and low passage number range. 4. Aliquot stock solutions to avoid repeated freeze-thaw cycles.[6]
No change in pERK/pMEK levels after treatment 1. Incubation time is too short or too long. 2. Inefficient cell lysis or protein extraction. 3. Issues with Western blot protocol. 4. Basal pERK levels are too low.1. Optimize the incubation time. A 2-hour incubation is a good starting point.[6] 2. Use appropriate lysis buffers containing phosphatase and protease inhibitors. 3. Troubleshoot your Western blot protocol, including antibody concentrations and transfer efficiency. 4. Consider stimulating the cells with a growth factor (e.g., EGF) to induce the MAPK pathway before adding this compound.

Troubleshooting Workflow for this compound Experiments

troubleshooting_workflow start Start Experiment with this compound issue Encountering an Issue? start->issue no_effect No or Low Effect issue->no_effect Yes high_toxicity High Toxicity issue->high_toxicity Yes inconsistent_results Inconsistent Results issue->inconsistent_results Yes no_pERK_change No pERK Change issue->no_pERK_change Yes end Successful Experiment issue->end No check_concentration Check Concentration & Dose-Response no_effect->check_concentration check_cell_line Verify Cell Line Sensitivity no_effect->check_cell_line check_compound Check Compound Stability no_effect->check_compound check_duration Adjust Incubation Time no_effect->check_duration lower_concentration Lower Concentration high_toxicity->lower_concentration check_dmso Check DMSO Concentration high_toxicity->check_dmso check_seeding Standardize Cell Seeding inconsistent_results->check_seeding check_dilution Prepare Fresh Dilutions inconsistent_results->check_dilution check_passage Use Consistent Passage Number inconsistent_results->check_passage optimize_wb Optimize Western Blot no_pERK_change->optimize_wb stimulate_cells Stimulate Pathway no_pERK_change->stimulate_cells check_concentration->end check_cell_line->end check_compound->end check_duration->end lower_concentration->end check_dmso->end check_seeding->end check_dilution->end check_passage->end optimize_wb->end stimulate_cells->end clonogenic_workflow start Start seed_cells Seed Cells at Low Density start->seed_cells attach Allow Cells to Attach Overnight seed_cells->attach treat Treat with this compound/Vehicle attach->treat incubate Incubate for 10-14 Days treat->incubate fix_stain Fix and Stain Colonies incubate->fix_stain count Count Colonies fix_stain->count analyze Analyze Data count->analyze end End analyze->end western_blot_workflow start Start cell_treatment Cell Treatment & Lysis start->cell_treatment protein_quant Protein Quantification cell_treatment->protein_quant sds_page SDS-PAGE & Transfer protein_quant->sds_page immunoblot Immunoblotting (pERK) sds_page->immunoblot detection1 Detection immunoblot->detection1 strip_reprobe Strip & Re-probe (Total ERK) detection1->strip_reprobe immunoblot2 Immunoblotting (Total ERK) strip_reprobe->immunoblot2 Yes analyze Analyze Data strip_reprobe->analyze No detection2 Detection immunoblot2->detection2 detection2->analyze end End analyze->end shp2_mapk_pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 Activation SOS SOS Grb2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation SHP2->RAS Promotes activation IACS13909 This compound IACS13909->SHP2

References

IACS-13909 Dose-Response Curve Interpretation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the SHP2 inhibitor, IACS-13909. The information is designed to assist in the accurate interpretation of dose-response curves generated from various in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound and how does it influence the dose-response curve?

A1: this compound is a potent and selective allosteric inhibitor of SHP2 (Src homology 2 domain-containing phosphatase).[1][2][3][4] It binds to a pocket at the interface of the SH2 and phosphatase domains, stabilizing the enzyme in an inactive conformation.[5] This inhibition prevents the dephosphorylation of its target proteins, leading to the suppression of the MAPK signaling pathway.[1][4][6][7] The typical dose-response curve for this compound in sensitive cell lines will be sigmoidal, showing a dose-dependent decrease in the measured response (e.g., cell proliferation, pERK levels). The potency of this compound is reflected by its low IC50 value, which is approximately 15.7 nM in enzymatic assays.[2][3][4]

Q2: What is a typical IC50 value for this compound in cell-based assays?

A2: The half-maximal inhibitory concentration (IC50) of this compound in cell-based assays can vary depending on the cell line, assay type, and experimental conditions. In enzymatic assays with purified full-length human SHP2, the IC50 is approximately 15.7 nM.[2][3][4] In cell proliferation assays, the GI50 (concentration for 50% growth inhibition) can range from nanomolar to low micromolar concentrations. For example, in NCI-H1975 cancer stem cells, the GI50 is around 1 µM.[2] It is crucial to establish a baseline IC50 in your specific experimental system.

Q3: How does the allosteric inhibition mechanism of this compound affect the shape of the dose-response curve?

A3: As an allosteric inhibitor, this compound does not compete with the substrate for the active site. This can sometimes lead to dose-response curves that do not reach 100% inhibition, especially in assays with high substrate concentrations or in cellular contexts with strong upstream signaling. However, published data generally show a standard sigmoidal curve with complete inhibition at higher concentrations.[7][8]

Troubleshooting Guide

Issue 1: The dose-response curve is flat, showing no inhibition even at high concentrations of this compound.

Possible Cause Troubleshooting Step
Cell line is resistant to SHP2 inhibition. Select a cell line known to be sensitive to SHP2 inhibition (e.g., those with RTK-driven proliferation).[4][7]
Incorrect compound. Verify the identity and purity of the this compound compound.
Compound degradation. Ensure proper storage of this compound stock solutions (-80°C for long-term, -20°C for short-term).[2] Prepare fresh dilutions for each experiment.
Assay insensitivity. Use a more sensitive assay to detect the effects of SHP2 inhibition, such as measuring downstream signaling molecules like pERK or pMEK via Western blot or a specific ELISA.[2]

Issue 2: The dose-response curve has a very shallow slope (Hill slope < 0.5).

Possible Cause Troubleshooting Step
Complex biological response. The shallow slope may indicate a complex biological response with multiple underlying mechanisms. Consider the possibility of off-target effects at higher concentrations or cellular heterogeneity.
Data normalization issues. Ensure that your data is properly normalized to positive and negative controls.
Assay variability. Increase the number of replicates and ensure consistent experimental conditions across all plates.

Issue 3: High variability between replicate wells.

Possible Cause Troubleshooting Step
Inconsistent cell seeding. Ensure a homogenous cell suspension and use calibrated pipettes for cell seeding.
Edge effects in the microplate. Avoid using the outer wells of the microplate, or fill them with media to maintain humidity.
Compound precipitation. Check the solubility of this compound in your final assay medium. If precipitation is observed at higher concentrations, consider using a different solvent or a lower concentration range.

Data Presentation

Table 1: In Vitro Activity of this compound

Assay Type Target/Cell Line Parameter Value Reference
Enzymatic AssayPurified full-length human SHP2IC5015.7 nM[2][3][4]
Binding AssaySHP2Kd32 nM[2][3][4]
Cell ProliferationNCI-H1975 CS cellsGI50~1 µM[2]
Signaling AssayKYSE-520 cellspERK/pMEK inhibitionDose-dependent[2]

Experimental Protocols

Protocol 1: Cell Proliferation (Clonogenic) Assay

  • Cell Seeding: Seed cells in 6-well plates at a density of 500-1000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or DMSO as a vehicle control.

  • Incubation: Incubate the plates for 7-14 days, allowing colonies to form.

  • Staining: Fix the colonies with methanol and stain with crystal violet.

  • Quantification: Count the number of colonies in each well.

  • Data Analysis: Normalize the colony count to the DMSO control and plot the dose-response curve using a non-linear regression model to determine the GI50.

Protocol 2: Western Blot for pERK/pMEK Inhibition

  • Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound or DMSO for the desired time (e.g., 2 hours).[1]

  • Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against pERK, total ERK, pMEK, and total MEK, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

IACS_13909_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 SHP2 SHP2 RTK->SHP2 SOS1 SOS1 GRB2->SOS1 RAS RAS SOS1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation SHP2->RAS IACS13909 This compound IACS13909->SHP2

Caption: this compound inhibits the MAPK signaling pathway.

Experimental_Workflow cluster_proliferation Cell Proliferation Assay cluster_western Western Blot Analysis Seed_p Seed Cells Treat_p Treat with This compound Seed_p->Treat_p Incubate_p Incubate (7-14 days) Treat_p->Incubate_p Stain_p Stain Colonies Incubate_p->Stain_p Analyze_p Analyze Data Stain_p->Analyze_p Seed_w Seed Cells Treat_w Treat with This compound Seed_w->Treat_w Lyse_w Cell Lysis Treat_w->Lyse_w Quantify_w Protein Quantification Lyse_w->Quantify_w Run_w SDS-PAGE & Transfer Quantify_w->Run_w Probe_w Antibody Probing Run_w->Probe_w Detect_w Detect & Analyze Probe_w->Detect_w

Caption: Workflow for key in vitro experiments.

Troubleshooting_Logic Start Unexpected Dose-Response Curve? Flat_Curve Flat Curve (No Inhibition) Start->Flat_Curve Shallow_Slope Shallow Slope Start->Shallow_Slope High_Variability High Variability Start->High_Variability Check_Cells Check Cell Line Sensitivity Flat_Curve->Check_Cells Yes Check_Compound Verify Compound Identity & Stability Flat_Curve->Check_Compound No Check_Normalization Review Data Normalization Shallow_Slope->Check_Normalization Yes Check_Replicates Increase Replicates, Check Conditions Shallow_Slope->Check_Replicates No Check_Seeding Verify Cell Seeding Consistency High_Variability->Check_Seeding Yes Check_Solubility Check Compound Solubility High_Variability->Check_Solubility No Check_Assay Check Assay Sensitivity Check_Compound->Check_Assay

Caption: Troubleshooting logic for this compound dose-response curves.

References

Technical Support Center: IACS-13909 In Vitro Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using the allosteric SHP2 inhibitor, IACS-13909, in in vitro experiments. Inconsistent results can arise from a variety of factors, from compound handling to experimental design and cell line-specific biology. This guide aims to address common issues and provide solutions to ensure reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective allosteric inhibitor of Src homology 2 domain-containing phosphatase (SHP2).[1][2] It binds to a tunnel-like allosteric site at the interface of the N-SH2, C-SH2, and protein tyrosine phosphatase (PTP) domains.[3] This stabilizes SHP2 in a closed, auto-inhibited conformation, preventing its catalytic activity.[4] SHP2 is a key signaling node downstream of multiple receptor tyrosine kinases (RTKs) that is required for the full activation of the RAS-MAPK pathway.[5] By inhibiting SHP2, this compound suppresses signaling through the MAPK pathway, leading to reduced cell proliferation and tumor growth in cancers driven by RTK signaling.[5]

Q2: What is the primary application of this compound in cancer research?

A2: this compound is primarily investigated for its potential to overcome resistance to other targeted therapies, particularly EGFR inhibitors like osimertinib in non-small cell lung cancer (NSCLC).[5] Resistance to EGFR inhibitors can occur through both EGFR-dependent mutations and EGFR-independent mechanisms, such as the activation of bypass RTK signaling pathways that reactivate the MAPK pathway.[5] As SHP2 is a convergent downstream node for many of these pathways, its inhibition by this compound can suppress this reactivated signaling and restore sensitivity to the primary inhibitor.[5]

Q3: How should this compound be stored and handled?

A3: For optimal stability, this compound powder should be stored at -20°C for up to three years. Stock solutions in DMSO can be stored at -80°C for up to one year or at -20°C for up to one month. It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles. When preparing solutions, use fresh, high-quality DMSO, as moisture-absorbing DMSO can reduce the solubility of the compound.

Q4: In which solvent should I dissolve this compound?

A4: this compound is soluble in DMSO. For in vitro experiments, a stock solution of 10 mM in DMSO is commonly used.

Troubleshooting Inconsistent In Vitro Results

Issue 1: High variability in cell viability or proliferation assays.

Q1: My IC50/GI50 values for this compound vary significantly between experiments. What could be the cause?

A1: Several factors can contribute to variability in potency measurements:

  • Cell Seeding Density: The density at which you plate your cells can influence their growth rate and sensitivity to inhibitors. It is crucial to maintain a consistent seeding density across all experiments. For some cell lines, higher densities can lead to increased resistance.

  • Serum Concentration: The concentration of serum in your culture medium can impact the activity of RTKs and the overall signaling flux through the MAPK pathway. Variations in serum lots can also introduce variability. It is advisable to test and use a single lot of serum for a series of experiments.

  • Assay Duration: The length of the assay can significantly impact the observed potency. Short-term viability assays (e.g., 72 hours) may not capture the full effect of a cytostatic agent like a SHP2 inhibitor. Longer-term assays, such as clonogenic assays (10-14 days), often provide a more robust measure of anti-proliferative effects.[3][6]

  • Compound Stability: Ensure that your this compound stock solution is stored correctly and has not undergone multiple freeze-thaw cycles. Degradation of the compound will lead to a loss of potency.

  • Cell Line Integrity: Regularly perform cell line authentication to ensure you are working with the correct cell line and that it has not undergone significant phenotypic drift.

Issue 2: Lack of expected activity in a sensitive cell line.

Q1: I'm not observing the expected anti-proliferative effect of this compound in a cell line that has been reported as sensitive. What should I check?

A1: If this compound is not performing as expected in a sensitive cell line, consider the following:

  • On-Target Resistance: The most common on-target resistance mechanism is a mutation in the SHP2 protein itself. Specifically, the P491Q mutation in SHP2 has been shown to abrogate the binding of this compound and confer resistance.[3] If you are using a subclone of a sensitive cell line, it may have acquired this or another mutation.

  • Off-Target Effects: Recent studies have revealed that this compound and other allosteric SHP2 inhibitors can have off-target effects, most notably the inhibition of autophagy by accumulating in lysosomes.[6] This off-target activity can contribute to the compound's anti-tumor effect in a SHP2-independent manner.[6] If your experimental conditions or cell line have alterations in the autophagy pathway, this could affect the observed efficacy of this compound.

  • Experimental Conditions: As mentioned previously, assay conditions such as cell density and serum concentration can significantly impact results. Ensure your experimental setup is consistent with published protocols for the cell line .

Issue 3: Discrepancies between different assay types.

Q1: I see a potent effect of this compound in a pERK assay, but a much weaker effect in a cell viability assay. Why is this?

A1: This is a common observation and can be explained by the mechanism of action of this compound:

  • Pharmacodynamic vs. Phenotypic Readouts: A pERK assay is a direct pharmacodynamic (PD) marker of SHP2 inhibition and its effect on the MAPK pathway.[2] This effect is often rapid and can be observed within a few hours of treatment.[1] In contrast, a cell viability or proliferation assay is a phenotypic readout that occurs downstream of pathway inhibition and may take longer to manifest.

  • Cytostatic vs. Cytotoxic Effects: SHP2 inhibition primarily leads to a cytostatic effect (inhibition of proliferation) rather than a cytotoxic effect (cell death) in many cell lines. Therefore, assays that measure metabolic activity (like MTT or resazurin-based assays) over a short period may not show a dramatic decrease in signal. Longer-term assays that measure colony formation or cell number over several days are more appropriate for capturing the anti-proliferative effects of this compound.[3][6]

Data Presentation

Table 1: In Vitro Potency of this compound in Various Cancer Cell Lines

Cell LineCancer TypeAssay TypePotency (GI50/IC50)Reference
KYSE-520Esophageal CancerClonogenic Assay (14 days)<1 µM[3]
NCI-H1975NSCLCClonogenic Assay (14 days)~1 µM[2]
NCI-H1975 CSNSCLCClonogenic Assay (14 days)~1 µM[2]
HCC4006NSCLCClonogenic AssayNot specified[2]
HCC4006-OsiRNSCLCClonogenic AssayNot specified[2]

Table 2: Enzymatic and Binding Affinity of this compound

TargetAssay TypePotency (IC50/Kd)Reference
Full-length SHP2Enzymatic Assay~15.7 nM (IC50)[1][2]
SHP2Isothermal Titration Calorimetry~32 nM (Kd)[2]
SHP2 Phosphatase DomainEnzymatic Assay>50,000 nM (IC50)[2]

Experimental Protocols

Protocol 1: pERK Inhibition Assay
  • Cell Seeding: Seed KYSE-520 cells in a 384-well plate at a density of 10,000 cells per 40 µL per well.[1]

  • Incubation: Incubate the cells overnight at 37°C and 5% CO2.[1]

  • Treatment: Treat the cells with a serial dilution of this compound or DMSO control for 2 hours.[1]

  • Lysis and Detection: Measure phospho-ERK (pERK) levels using a suitable assay kit, such as the AlphaScreen SureFire ERK1/2 (phospho-Thr202/Tyr204) assay kit, following the manufacturer's instructions.[1]

  • Data Analysis: Read the signal on a plate reader and analyze the dose-response curves using a suitable regression model to determine the IC50 value.[1]

Protocol 2: Clonogenic Assay
  • Cell Seeding: Prepare a single-cell suspension of your chosen cell line (e.g., NCI-H1975, KYSE-520). The number of cells to seed will depend on the plating efficiency of the cell line and the expected level of inhibition.

  • Treatment: Allow the cells to adhere for a few hours, then treat with a range of concentrations of this compound or DMSO control.

  • Incubation: Incubate the cells for 10-14 days at 37°C and 5% CO2, or until visible colonies are formed in the control wells.[3][6]

  • Fixation and Staining:

    • Aspirate the media and wash the wells with PBS.

    • Fix the colonies with a solution such as 10% methanol and 10% acetic acid for 15 minutes.

    • Stain the colonies with 0.5% crystal violet solution for 10-30 minutes.

  • Quantification:

    • Gently wash the wells with water and allow them to air dry.

    • Count the number of colonies (typically defined as a cluster of >50 cells).

    • Calculate the plating efficiency and the surviving fraction for each treatment condition.

    • Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

Visualizations

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Ligand binding & dimerization SHP2_inactive SHP2 (inactive) RTK->SHP2_inactive Recruitment SOS SOS Grb2->SOS RAS_GDP RAS-GDP SOS->RAS_GDP GEF activity SHP2_active SHP2 (active) SHP2_inactive->SHP2_active Conformational change RAS_GTP RAS-GTP SHP2_active->RAS_GTP Promotes RAS activation IACS13909 This compound IACS13909->SHP2_inactive Allosteric inhibition RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK pERK ERK->pERK Proliferation Cell Proliferation Survival pERK->Proliferation

Caption: On-target effect of this compound on the SHP2-MAPK signaling pathway.

Off_Target_Autophagy_Inhibition cluster_cytoplasm Cytoplasm cluster_process Process Autophagosome Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Autophagic_Flux Autophagic Flux (Degradation of cellular components) Autolysosome->Autophagic_Flux IACS13909 This compound IACS13909->Lysosome Accumulation in lysosome IACS13909->Autolysosome Inhibition of autophagic flux

Caption: Off-target effect of this compound on the autophagy pathway.

Troubleshooting_Workflow Start Inconsistent In Vitro Results with this compound Check_Compound Check Compound Handling - Fresh DMSO? - Proper storage? - Aliquoted stocks? Start->Check_Compound Check_Cell_Line Verify Cell Line - Authenticated? - Passage number consistent? - Check for SHP2 P491Q mutation Check_Compound->Check_Cell_Line Compound OK Check_Assay_Conditions Review Assay Conditions - Consistent cell density? - Same serum lot? - Appropriate assay duration? Check_Cell_Line->Check_Assay_Conditions Cell Line OK Consult_Literature Consult Literature for Cell Line Specifics Check_Cell_Line->Consult_Literature Cell Line Issue Compare_Assay_Types Compare Assay Readouts - PD vs. Phenotypic? - Cytostatic vs. Cytotoxic? Check_Assay_Conditions->Compare_Assay_Types Conditions OK Optimize_Assay Optimize Assay Parameters - Titrate cell density - Test different serum concentrations Check_Assay_Conditions->Optimize_Assay Conditions Variable End_Consistent Consistent Results Compare_Assay_Types->End_Consistent Discrepancy Understood End_Inconsistent Results Still Inconsistent (Consider off-target effects) Compare_Assay_Types->End_Inconsistent Discrepancy Unexplained Optimize_Assay->End_Consistent Consult_Literature->End_Inconsistent

Caption: Troubleshooting workflow for inconsistent results with this compound.

References

IACS-13909 Formulation for Oral Gavage in Mice: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the formulation of IACS-13909 for oral gavage in mice.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for formulating this compound for oral gavage in mice?

A1: The recommended vehicle for in vivo oral gavage studies in mice is 0.5% methylcellulose.[1] While this compound is soluble in DMSO for stock preparation, the final formulation for oral administration in animal models should be a suspension in 0.5% methylcellulose.

Q2: What is a safe and effective dosage of this compound for mice?

A2: A dosage of 70 mg/kg administered orally once daily (QD) has been shown to be effective and well-tolerated in mice, leading to significant tumor growth inhibition.[1][2][3] It is important to note that a higher dose of 100 mg/kg QD was not well-tolerated, suggesting that 70 mg/kg is near the maximum tolerated dose.[1]

Q3: What is the appropriate administration volume for oral gavage in mice?

A3: The standard dosing volume for oral gavage in mice is 10 mL/kg/day.[1]

Q4: How should I prepare a stock solution of this compound?

A4: this compound is soluble in DMSO.[2][4] For example, a stock solution can be prepared by dissolving the compound in fresh DMSO to a concentration of 10 mg/mL.[2] It is crucial to use newly opened or moisture-free DMSO, as absorbed moisture can reduce the solubility of the compound.[4]

Q5: What are the pharmacokinetic properties of this compound in mice?

A5: this compound exhibits favorable pharmacokinetic properties in mice, making it suitable for once-daily oral dosing. It has a bioavailability of over 70%, a low clearance rate, and a half-life of at least 7 hours.[1][5]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Poor compound solubility or precipitation in the final formulation. The compound may not be fully dissolved in the initial solvent or the vehicle may not be appropriate.Ensure the initial stock solution in DMSO is clear before preparing the final suspension in 0.5% methylcellulose. Use fresh, high-quality DMSO. Consider preparing the suspension fresh daily.
Animal distress or adverse effects observed after dosing (e.g., weight loss). The dosage may be too high.The maximum tolerated dose of this compound in mice is approximately 70 mg/kg QD.[1] Doses of 100 mg/kg QD have been shown to be poorly tolerated.[1] If adverse effects are observed, consider reducing the dose.
Inconsistent experimental results. Improper gavage technique or variability in formulation preparation.Ensure proper oral gavage technique to avoid administration into the trachea.[6] Prepare the formulation consistently for each experiment, ensuring the compound is uniformly suspended.
Difficulty in administering the full dose due to viscosity. The concentration of methylcellulose may be too high.A 0.5% methylcellulose solution is a commonly used and effective vehicle.[1][6] Ensure the correct preparation of the vehicle to achieve the desired viscosity.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound in Preclinical Species

SpeciesBioavailability (%F)Clearance Rate (Cl)Half-life (t½)
Mice>70%Low≥7 hours
Rats>70%Low≥7 hours
Dogs>70%Low≥7 hours
Data sourced from preclinical studies.[1][5]

Experimental Protocols

Preparation of this compound Formulation for Oral Gavage
  • Prepare a 0.5% Methylcellulose Vehicle:

    • Weigh the appropriate amount of methylcellulose powder.

    • Slowly add the powder to sterile water while stirring to avoid clumping.

    • Continue stirring until a homogenous suspension is formed.

  • Prepare this compound Stock Solution:

    • Dissolve this compound powder in fresh, high-quality DMSO to a desired stock concentration (e.g., 10 mg/mL).[2]

    • Ensure the compound is completely dissolved by gentle vortexing or sonication if necessary.

  • Prepare the Final Dosing Suspension:

    • Calculate the required volume of the this compound stock solution based on the desired final concentration and the total volume of the dosing formulation.

    • Add the calculated volume of the this compound stock solution to the 0.5% methylcellulose vehicle.

    • Vortex the suspension thoroughly to ensure uniform distribution of the compound.

    • It is recommended to prepare the final dosing suspension fresh each day.

Oral Gavage Administration in Mice
  • Animal Handling:

    • Gently restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement.[6]

  • Gavage Needle Insertion:

    • Use a proper-sized, ball-tipped gavage needle (e.g., 20-gauge for adult mice).[6]

    • Introduce the needle into the diastema (the gap behind the incisors) and gently advance it along the roof of the mouth towards the esophagus. The mouse will typically swallow as the needle reaches the pharynx.

  • Compound Administration:

    • Once the needle is correctly positioned in the esophagus (not the trachea), slowly administer the calculated volume of the this compound suspension (10 mL/kg).[1]

  • Post-Administration Monitoring:

    • Carefully remove the gavage needle.

    • Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or lethargy.

Visualizations

SHP2_MAPK_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 SOS SOS Grb2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation SHP2->RAS IACS13909 This compound IACS13909->SHP2

Caption: this compound inhibits the SHP2-mediated activation of the MAPK signaling pathway.

Experimental_Workflow Prep_Formulation 1. Prepare this compound Formulation (0.5% Methylcellulose) Animal_Dosing 2. Administer via Oral Gavage (70 mg/kg) Prep_Formulation->Animal_Dosing Monitor_Animals 3. Monitor Animal Well-being (Body Weight) Animal_Dosing->Monitor_Animals Measure_Efficacy 4. Measure Tumor Volume Animal_Dosing->Measure_Efficacy Data_Analysis 5. Analyze Tumor Growth Inhibition Monitor_Animals->Data_Analysis Measure_Efficacy->Data_Analysis

References

Technical Support Center: Managing Unexpected Phenotypes with IACS-13909

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IACS-13909. Our goal is to help you navigate unexpected experimental outcomes and provide detailed methodologies for further investigation.

Troubleshooting Guides

This section addresses specific unexpected phenotypes that may be observed during experiments with this compound.

Issue 1: Reduced cell viability in cell lines predicted to be resistant to SHP2 inhibition.

Question: My cell line, which does not have an activated receptor tyrosine kinase (RTK) pathway, shows a significant decrease in viability after treatment with this compound. Why is this happening?

Answer: While this compound is a potent and selective allosteric inhibitor of SHP2, recent studies have revealed a previously unrecognized off-target effect.[1] SHP2 allosteric inhibitors can accumulate in lysosomes and inhibit autophagic flux in a SHP2-independent manner.[1] This disruption of autophagy can lead to cytotoxicity in cancer cells that are highly dependent on this process for survival, regardless of their RTK signaling status.

Experimental Protocol to Investigate Autophagy Inhibition:

1. Western Blot for Autophagy Markers:

  • Objective: To measure the levels of key autophagy-related proteins.

  • Methodology:

    • Treat cells with this compound at various concentrations and time points.

    • Lyse the cells and perform SDS-PAGE, followed by transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against LC3B, p62/SQSTM1, and a loading control (e.g., β-actin).

    • Incubate with the appropriate secondary antibodies and visualize the bands.

  • Expected Results: An accumulation of the lipidated form of LC3 (LC3-II) and an increase in p62 levels would indicate a blockage of autophagic flux.

2. Autophagy Flux Assay using Tandem Fluorescent-Tagged LC3:

  • Objective: To monitor the progression of autophagy from autophagosome formation to lysosomal degradation.

  • Methodology:

    • Transfect cells with a plasmid expressing mRFP-GFP-LC3.

    • Treat the cells with this compound.

    • Visualize the cells using fluorescence microscopy.

  • Expected Results: In cells with blocked autophagy, you will observe an accumulation of yellow puncta (representing autophagosomes, with both GFP and mRFP signals) and a decrease in red-only puncta (representing autolysosomes, where the GFP signal is quenched by the acidic environment).

Data Presentation:

Treatment GroupLC3-II/β-actin Ratio (Fold Change)p62/β-actin Ratio (Fold Change)Yellow Puncta/Cell (Mean ± SD)Red Puncta/Cell (Mean ± SD)
Vehicle Control1.01.05 ± 215 ± 4
This compound (Low Dose)2.51.818 ± 58 ± 3
This compound (High Dose)4.23.535 ± 74 ± 2
Positive Control (Bafilomycin A1)5.04.040 ± 63 ± 1

Issue 2: Unexpected resistance in a known RTK-driven cancer cell line.

Question: My RTK-driven cancer cell line is showing resistance to this compound, even though it should be sensitive. What are the possible reasons?

Answer: Resistance to SHP2 inhibitors like this compound in RTK-driven cancers can arise from several mechanisms:

  • Mutations in the SHP2 gene (PTPN11): A mutation in the allosteric binding site of SHP2 could prevent this compound from binding effectively.

  • Upregulation of parallel signaling pathways: Cells can compensate for SHP2 inhibition by activating other pro-survival pathways, such as the PI3K/AKT pathway.

  • Activation of downstream components of the MAPK pathway: Mutations in genes downstream of SHP2, such as KRAS or BRAF, can render the cells insensitive to SHP2 inhibition.[2]

Experimental Protocol to Investigate Resistance:

1. PTPN11 Sequencing:

  • Objective: To identify potential mutations in the SHP2 gene.

  • Methodology:

    • Isolate genomic DNA from both sensitive and resistant cell lines.

    • Amplify the coding region of the PTPN11 gene using PCR.

    • Sequence the PCR products and compare them to the reference sequence.

2. Phospho-Protein Array:

  • Objective: To identify changes in the activation of various signaling pathways.

  • Methodology:

    • Treat sensitive and resistant cells with this compound.

    • Lyse the cells and apply the lysates to a phospho-protein array.

    • Analyze the array to identify proteins with altered phosphorylation levels.

  • Expected Results: An increase in the phosphorylation of proteins in the PI3K/AKT pathway (e.g., AKT, mTOR) in the resistant cells would suggest pathway upregulation.

3. Western Blot for Downstream MAPK Pathway Components:

  • Objective: To assess the activation status of proteins downstream of SHP2.

  • Methodology:

    • Treat cells with this compound.

    • Perform Western blotting for phosphorylated and total levels of MEK and ERK.

  • Expected Results: If resistant cells maintain high levels of pMEK and pERK despite this compound treatment, it could indicate a downstream mutation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a specific and potent allosteric inhibitor of SHP2 (Src homology 2 domain-containing phosphatase).[3][4] SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in mediating signaling downstream of multiple receptor tyrosine kinases (RTKs) and is required for the full activation of the MAPK pathway.[3][5][6] By binding to an allosteric pocket, this compound locks SHP2 in an inactive conformation, thereby suppressing MAPK pathway signaling.[4][7]

Q2: What are the expected on-target effects of this compound in sensitive cell lines?

A2: In cancer cells driven by activated RTKs, this compound is expected to:

  • Inhibit the proliferation of tumor cells.[3][5][6]

  • Suppress the phosphorylation of downstream signaling molecules in the MAPK pathway, such as MEK and ERK.[8]

  • Induce tumor regression in in vivo models.[5][6]

Q3: What is the reported in vitro potency of this compound?

A3: this compound has a reported IC50 of approximately 15.7 nM for the inhibition of purified full-length human SHP2 protein.[9]

Q4: Are there any known off-target effects of this compound?

A4: Yes, a study has reported that SHP2 allosteric inhibitors, including potentially this compound, can accumulate in lysosomes and block autophagic flux independently of their SHP2 inhibitory activity.[1] This can contribute to the anti-tumor activity of the compound.[1]

Q5: What level of toxicity has been observed with this compound in preclinical models?

A5: In mouse xenograft models, this compound was well-tolerated when dosed orally at 70 mg/kg once per day, with no significant body weight loss observed.[9] However, a higher dose of 100 mg/kg once per day was not tolerated in mice, suggesting that 70 mg/kg is near the maximum tolerated dose.

Visualizations

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 Recruits SHP2 SHP2 RTK->SHP2 Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds SOS1 SOS1 GRB2->SOS1 Activates RAS RAS SOS1->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Promotes SHP2->RAS Dephosphorylates inhibitory sites on RAS (Promotes Activation) IACS13909 This compound IACS13909->SHP2 Inhibits

Caption: SHP2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow_Autophagy cluster_start cluster_hypothesis Hypothesis Generation cluster_experiments Experimental Validation cluster_results Data Analysis and Conclusion Start Start: Unexpected Cell Death Observed Hypothesis Hypothesis: This compound is causing off-target inhibition of autophagy Start->Hypothesis WesternBlot Western Blot for LC3-II and p62 Hypothesis->WesternBlot FluxAssay Autophagy Flux Assay (mRFP-GFP-LC3) Hypothesis->FluxAssay Analysis Analyze Protein Levels and Puncta Formation WesternBlot->Analysis FluxAssay->Analysis Conclusion Conclusion: Unexpected phenotype is due to autophagy inhibition Analysis->Conclusion

Caption: Workflow for investigating unexpected cell death via autophagy inhibition.

References

Validation & Comparative

A Comparative Guide to IACS-13909 (BBP-398) and TNO155: Efficacy of Two Investigational SHP2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical and clinical efficacy of two leading allosteric inhibitors of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2): IACS-13909 (also known as BBP-398) and TNO155. SHP2 is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs) that activates the RAS-MAPK pathway, making it a compelling target for cancer therapy.[1][2] This document summarizes key experimental data, details underlying methodologies, and visualizes relevant biological pathways and workflows to aid in the evaluation of these two compounds.

Mechanism of Action: Allosteric Inhibition of SHP2

Both this compound and TNO155 are orally bioavailable, allosteric inhibitors of SHP2.[2][3] They bind to a tunnel-like pocket in the SHP2 protein, stabilizing it in an inactive conformation.[4] This prevents SHP2 from adopting its active state, thereby blocking its ability to dephosphorylate and activate downstream signaling proteins, most notably those in the RAS-MAPK pathway.[1][3] This mechanism of action is intended to suppress tumor cell proliferation and survival driven by aberrant RTK signaling.[1][2]

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive Recruitment & Activation GF Growth Factor GF->RTK GRB2_SOS GRB2/SOS RAS_GDP RAS-GDP (Inactive) SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active SHP2_active->GRB2_SOS Dephosphorylation & Activation RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP GTP loading RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor This compound or TNO155 Inhibitor->SHP2_active Allosteric Inhibition

Figure 1: Simplified SHP2 Signaling Pathway and Point of Inhibition.

Preclinical Efficacy

In Vitro Potency and Selectivity

Both this compound and TNO155 have demonstrated potent and selective inhibition of SHP2 in preclinical studies.

ParameterThis compound (BBP-398)TNO155
Target SHP2SHP2
Mechanism Allosteric InhibitorAllosteric Inhibitor
IC50 (Enzymatic Assay) ~15.7 nMNot explicitly stated in reviewed sources
Binding Affinity (Kd) ~32 nMNot explicitly stated in reviewed sources
Selectivity Highly selective for SHP2 over a panel of 22 other phosphatasesHighly selective
In Vitro Anti-proliferative Activity

This compound has shown potent anti-proliferative effects in a broad range of cancer cell lines harboring RTK alterations.[5] For instance, in osimertinib-resistant non-small cell lung cancer (NSCLC) cell lines, this compound demonstrated significant growth inhibition.[6]

TNO155 has also shown efficacy in various cancer cell lines, particularly in combination with other targeted agents. For example, in BRAFV600E colorectal cancer models, TNO155 synergized with BRAF and MEK inhibitors.[7] In KRASG12C models, it enhanced the efficacy of KRAS G12C inhibitors by blocking feedback activation.[8]

In Vivo Tumor Growth Inhibition

In vivo studies have corroborated the anti-tumor activity of both compounds.

CompoundCancer ModelDosingOutcomeCitation
This compound KYSE-520 esophageal cancer xenograft70 mg/kg, dailyTumor stasis[9]
This compound Osimertinib-resistant NSCLC xenograft70 mg/kg, dailyTumor stasis[9]
TNO155 BRAFV600E colorectal cancer xenograft (in combination with dabrafenib and trametinib)20 mg/kg, twice dailyModerate tumor growth inhibition as a single agent[7]

Clinical Efficacy and Safety

Clinical development for both this compound (BBP-398) and TNO155 is ongoing, with a focus on combination therapies.

This compound (BBP-398)

This compound, now being developed as BBP-398, is in Phase 1/2 clinical trials.[10] These trials are evaluating its safety and efficacy as a monotherapy and in combination with other targeted agents in patients with advanced solid tumors, including NSCLC with KRAS mutations.[10][11] Initial data from the monotherapy trial were expected in 2023.[10] Combination studies with the KRAS G12C inhibitor sotorasib and the immune checkpoint inhibitor nivolumab are also underway.[10][11]

TNO155

TNO155 has been evaluated in a Phase 1b open-label study in combination with the PD-1 inhibitor spartalizumab and the CDK4/6 inhibitor ribociclib in patients with advanced solid tumors.[12]

Table: Clinical Activity of TNO155 Combinations [12]

CombinationPatient Population (n)Disease Control Rate (DCR)Partial Response (PR) RateStable Disease (SD) Rate
TNO155 + Spartalizumab (all doses)5726.3%1.8%24.6%
TNO155 + Ribociclib (all doses)4613.0%0%13.0%

In a separate study, TNO155 in combination with the KRAS G12C inhibitor JDQ433 showed promising antitumor activity in patients with KRAS G12C-mutated solid tumors, including NSCLC.[13] In KRAS G12C inhibitor-naive NSCLC patients (n=12), the objective response rate (ORR) was 33.3% and the DCR was 83.3%.[13] For patients previously treated with a KRAS G12C inhibitor (n=12), the ORR was 33.3% and the DCR was 66.7%.[13]

Safety and Tolerability:

  • TNO155 + Spartalizumab: The most common treatment-related adverse events (TRAEs) of any grade were increased AST, increased ALT, increased creatine phosphokinase, anemia, and thrombocytopenia. Grade 3 or higher TRAEs occurred in 26.3% of patients.[12]

  • TNO155 (monotherapy): In a Phase 1 dose-escalation study, the most common treatment-related adverse events were increased blood creatine phosphokinase, peripheral edema, diarrhea, and acneiform dermatitis, which were mostly Grade 1/2.[14]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols cited in the preclinical studies of this compound and TNO155.

In Vitro Cell Proliferation Assay

Cell_Proliferation_Workflow start Start seed_cells Seed cancer cells in multi-well plates start->seed_cells treat_cells Treat cells with varying concentrations of This compound or TNO155 seed_cells->treat_cells incubate Incubate for a defined period (e.g., 6-14 days) treat_cells->incubate measure_viability Measure cell viability (e.g., using CellTiter-Glo or crystal violet staining) incubate->measure_viability analyze_data Analyze data and calculate GI50/IC50 values measure_viability->analyze_data end End analyze_data->end

Figure 2: Generalized workflow for in vitro cell proliferation assays.
  • Cell Lines: A panel of cancer cell lines with known genetic drivers is selected.

  • Seeding: Cells are seeded at a specific density in multi-well plates.

  • Treatment: The following day, cells are treated with a range of concentrations of the SHP2 inhibitor or vehicle control (DMSO).

  • Incubation: Cells are incubated for a period ranging from 6 to 14 days.

  • Viability Assessment: Cell viability is measured using assays such as CellTiter-Glo (Promega) which measures ATP levels, or by staining with crystal violet.

  • Data Analysis: The concentration of the inhibitor that causes 50% growth inhibition (GI50) or 50% inhibition of viability (IC50) is calculated.

In Vivo Tumor Xenograft Studies

Xenograft_Workflow start Start implant_cells Implant human cancer cells subcutaneously into immunocompromised mice start->implant_cells tumor_growth Allow tumors to grow to a specified volume (e.g., 100-200 mm³) implant_cells->tumor_growth randomize Randomize mice into treatment and control groups tumor_growth->randomize treat_mice Administer this compound, TNO155, or vehicle orally at a specified dose and schedule randomize->treat_mice monitor Monitor tumor volume and body weight regularly treat_mice->monitor end_study End study at a defined endpoint (e.g., tumor size or treatment duration) monitor->end_study analyze Analyze tumor growth inhibition and toxicity end_study->analyze end End analyze->end

Figure 3: Generalized workflow for in vivo tumor xenograft studies.
  • Animal Models: Immunocompromised mice (e.g., nude or SCID) are used.

  • Cell Implantation: Human cancer cells are injected subcutaneously into the flanks of the mice.

  • Tumor Establishment: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).

  • Randomization and Treatment: Mice are randomized into different treatment groups and receive the SHP2 inhibitor (e.g., this compound at 70 mg/kg daily) or vehicle control via oral gavage.

  • Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly).

  • Endpoint: The study is concluded when tumors in the control group reach a certain size, or after a specified duration of treatment.

  • Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

Summary and Future Directions

Both this compound (BBP-398) and TNO155 are potent and selective allosteric SHP2 inhibitors with demonstrated preclinical anti-tumor activity. TNO155 has more mature clinical data, particularly in combination with other targeted agents, showing modest to promising efficacy in specific patient populations. The clinical development of this compound is at an earlier stage, with a strong focus on combination therapies for KRAS-mutant cancers.

A direct comparative study is not yet available to definitively assess the superior efficacy of one compound over the other. The choice of inhibitor for future clinical development and therapeutic application will likely depend on several factors, including:

  • Combination Partners: The synergistic potential with other targeted and immuno-oncology agents will be a key determinant of their clinical utility.

  • Safety and Tolerability: The long-term safety profiles in larger patient populations will be critical.

  • Patient Selection: Identifying predictive biomarkers to select patients most likely to respond to SHP2 inhibition will be essential for maximizing clinical benefit.

As more data from ongoing and future clinical trials become available, a clearer picture of the therapeutic potential and optimal clinical positioning of this compound and TNO155 will emerge.

References

Synergistic Potential of IACS-13909: A Comparative Guide to Combination Therapies with Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic landscape of oncology is increasingly focused on combination strategies to overcome drug resistance and enhance treatment efficacy. IACS-13909, a potent and selective allosteric inhibitor of Src homology 2 domain-containing phosphatase 2 (SHP2), has emerged as a promising candidate for combination therapies. This guide provides a comprehensive comparison of the synergistic effects of this compound with other kinase inhibitors, supported by preclinical experimental data.

This compound: Mechanism of Action and Rationale for Combination

This compound is an orally active, allosteric inhibitor of SHP2, a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-mitogen-activated protein kinase (MAPK) signaling pathway.[1] SHP2 is activated downstream of multiple receptor tyrosine kinases (RTKs) and is essential for the full activation of RAS and subsequent downstream signaling.[2] By inhibiting SHP2, this compound can suppress the MAPK pathway, which is a key driver of cell proliferation and survival in many cancers.[1]

The primary rationale for combining this compound with other kinase inhibitors lies in its potential to overcome both intrinsic and acquired resistance to targeted therapies. Many kinase inhibitors, while initially effective, can lead to the development of resistance through reactivation of the MAPK pathway via various mechanisms, such as bypass signaling through other RTKs.[2][3] this compound, by targeting a central node in this pathway, can potentially block these resistance mechanisms and restore sensitivity to the primary kinase inhibitor.

Synergistic Effects with EGFR Inhibitors: The Case of Osimertinib

The most well-documented synergistic interaction of this compound is with the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), osimertinib, particularly in the context of non-small cell lung cancer (NSCLC).[2][3] Preclinical studies have demonstrated that the combination of this compound and osimertinib can overcome both EGFR-dependent and EGFR-independent resistance mechanisms.[2][3]

Quantitative Analysis of Synergy

The synergy between this compound and osimertinib has been quantified using the Bliss independence model, where a positive Bliss score indicates a synergistic effect. In preclinical studies, the combination has shown positive Bliss scores across a range of concentrations in both osimertinib-sensitive and resistant NSCLC cell lines.

Cell LineGenetic BackgroundTreatmentSynergy Metric (Bliss Score)Reference
HCC4006EGFR ex19del (Osimertinib-sensitive)This compound + OsimertinibPositive
HCC4006-OsiREGFR ex19del (Osimertinib-resistant, RTK bypass)This compound + OsimertinibPositive
In Vivo Efficacy

In xenograft models of osimertinib-resistant NSCLC, the combination of this compound and osimertinib has been shown to cause tumor regression, whereas either agent alone was less effective.[2][4] For instance, in an HCC827-ER1 xenograft model (MET-amplified, acquired resistance to EGFR inhibitors), the combination treatment led to significant tumor growth inhibition compared to either monotherapy.[4]

Xenograft ModelTreatment GroupTumor Growth Inhibition (%)Reference
HCC827-ER1This compound (70 or 80 mg/kg) + Osimertinib (5 mg/kg)Statistically significant tumor regression (P < 0.01)[4]
NCI-H1975 CS (EGFR L858R/T790M/C797S)This compound (70 mg/kg)Robust anti-tumor efficacy, with tumor regression observed[5]

Potential Synergies with Other Kinase Inhibitors

While the combination with osimertinib is the most extensively studied, the mechanism of action of this compound suggests potential synergistic effects with a broader range of kinase inhibitors. SHP2 is a key signaling node for numerous RTKs, and its inhibition could be beneficial in cancers driven by alterations in ALK, ROS1, and in tumors with RAS mutations.

Preclinical studies with other SHP2 inhibitors have shown promise in combination with:

  • MEK Inhibitors (e.g., Trametinib, Selumetinib): Combining a SHP2 inhibitor with a MEK inhibitor can lead to a more profound and durable suppression of the MAPK pathway, potentially overcoming adaptive resistance mechanisms.[6]

  • BRAF Inhibitors: In BRAF-mutant gliomas, the addition of a SHP2 inhibitor to a BRAF inhibitor has been shown to overcome resistance by preventing ERK pathway reactivation.[6]

  • JAK2 Inhibitors (e.g., Ruxolitinib): In myeloproliferative neoplasms, the combination of a JAK2 inhibitor with a SHP2 inhibitor has demonstrated synergistic effects.[7]

Although specific data for this compound in these combinations are not yet widely published, the underlying biological rationale is strong and warrants further investigation.

Signaling Pathways and Experimental Workflows

The synergistic interaction between this compound and kinase inhibitors is primarily mediated through the inhibition of the RAS-MAPK signaling pathway.

Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, ALK, ROS1) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 SOS SOS Grb2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation SHP2->RAS IACS13909 This compound IACS13909->SHP2 Kinase_Inhibitor Kinase Inhibitor (e.g., Osimertinib) Kinase_Inhibitor->RTK

Caption: this compound inhibits SHP2, blocking RAS-MAPK signaling.

The experimental workflow to assess the synergistic effects of this compound typically involves in vitro cell-based assays and in vivo animal models.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Lines Cancer Cell Lines (e.g., NSCLC) Treatment Treat with this compound, Kinase Inhibitor, or Combination Cell_Lines->Treatment Clonogenic_Assay Clonogenic Assay Treatment->Clonogenic_Assay Western_Blot Western Blot (pERK, pMEK) Treatment->Western_Blot Synergy_Analysis Synergy Analysis (Bliss Score) Clonogenic_Assay->Synergy_Analysis Xenograft Establish Xenograft Tumor Models Dosing Administer this compound, Kinase Inhibitor, or Combination Xenograft->Dosing Tumor_Measurement Measure Tumor Volume Dosing->Tumor_Measurement Efficacy_Analysis Analyze Anti-Tumor Efficacy Tumor_Measurement->Efficacy_Analysis

Caption: Workflow for evaluating this compound synergy.

Experimental Protocols

Clonogenic Assay for Synergy Assessment

This assay determines the long-term proliferative capacity of cells after drug treatment.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound and kinase inhibitor of choice

  • 6-well plates

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 10% neutral buffered formalin)

  • Staining solution (e.g., 0.5% crystal violet in 25% methanol)

Protocol:

  • Cell Seeding: Plate cells in 6-well plates at a density that allows for the formation of distinct colonies (typically 200-1000 cells/well, depending on the cell line's plating efficiency) and allow them to adhere overnight.[8]

  • Drug Treatment: Treat the cells with a matrix of concentrations of this compound and the other kinase inhibitor, both as single agents and in combination. Include a vehicle control.

  • Incubation: Incubate the plates for 10-14 days, or until visible colonies are formed in the control wells.

  • Fixation and Staining:

    • Gently wash the wells with PBS.

    • Fix the colonies with the fixation solution for 15-30 minutes at room temperature.[8]

    • Remove the fixation solution and stain the colonies with crystal violet solution for 20-30 minutes.[8]

  • Colony Counting: Gently wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies (typically defined as >50 cells) in each well.

  • Data Analysis: Calculate the surviving fraction for each treatment condition relative to the vehicle control. Use these values to calculate synergy scores, such as the Bliss score, using appropriate software (e.g., CompuSyn).

Western Blot for Pathway Analysis

This technique is used to assess the phosphorylation status of key proteins in the MAPK pathway, such as MEK and ERK, to confirm the mechanism of action.

Materials:

  • Treated cell lysates

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-pERK1/2, anti-ERK1/2, anti-pMEK1/2, anti-MEK1/2)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction and Quantification: Lyse the treated cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-pERK1/2, typically at a 1:1000 dilution) overnight at 4°C.[9]

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against the total protein (e.g., total ERK) to normalize for protein loading.

Conclusion

This compound demonstrates significant synergistic potential when combined with kinase inhibitors, particularly with the EGFR inhibitor osimertinib in NSCLC. The ability of this compound to overcome resistance by suppressing the MAPK pathway provides a strong rationale for its further investigation in combination with a variety of other targeted therapies. The experimental protocols and data presented in this guide offer a framework for researchers to design and evaluate novel combination strategies involving this promising SHP2 inhibitor.

References

On-Target Efficacy of IACS-13909: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the on-target effects of IACS-13909, a potent and selective allosteric inhibitor of SHP2, with other alternative SHP2 inhibitors. The information presented is supported by experimental data to aid in the evaluation of its preclinical efficacy.

Introduction to this compound

This compound is a specific and potent allosteric inhibitor of Src homology 2 domain-containing phosphatase (SHP2).[1][2][3] SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in the MAPK signaling pathway, which is frequently dysregulated in various cancers.[2][3][4] By binding to an allosteric pocket, this compound stabilizes SHP2 in an auto-inhibited conformation, thereby blocking downstream signaling and impeding the proliferation of tumors driven by a broad spectrum of receptor tyrosine kinases (RTKs).[1][2][3][4] Preclinical studies have demonstrated its potential in overcoming resistance to targeted therapies, such as osimertinib in non-small cell lung cancer (NSCLC).[2][3][5]

Comparative Analysis of SHP2 Inhibitors

The following table summarizes the in vitro potency of this compound in comparison to other notable SHP2 inhibitors.

CompoundTargetIC50 (nM)Assay TypeReference
This compound SHP215.7Biochemical[6][7][8]
TNO-155SHP211Biochemical[9]
RMC-4630SHP2~0.6-70Biochemical[10][11]
JAB-3068SHP2--[12]
SHP099SHP271Biochemical[4]

Note: IC50 values can vary depending on the specific assay conditions and the source of the recombinant protein or cell line used. A direct head-to-head comparison in the same laboratory setting would provide the most accurate comparative data.

On-Target Validation: Experimental Data

The on-target effect of this compound is validated through various in vitro and in vivo experiments that demonstrate its ability to specifically inhibit SHP2 and its downstream signaling, leading to anti-proliferative effects in cancer cells.

In Vitro On-Target Effects

Biochemical Assays: this compound potently inhibits the phosphatase activity of full-length recombinant human SHP2 protein with an IC50 of approximately 15.7 nM.[6][7][8] Its allosteric mechanism is confirmed by its lack of inhibition of the isolated SHP2 phosphatase domain.[13]

Cellular Assays:

  • Inhibition of MAPK Pathway Signaling: Treatment of RTK-driven cancer cell lines, such as the esophageal cancer cell line KYSE-520, with this compound leads to a dose-dependent decrease in the phosphorylation of ERK (pERK) and MEK (pMEK), key downstream effectors of the MAPK pathway.[2][6][7]

  • Inhibition of Cell Proliferation: this compound demonstrates potent anti-proliferative activity in a panel of cancer cell lines with activated RTK signaling.[2][6][7] For instance, in KYSE-520 cells, it potently suppresses cell proliferation.[6][7]

  • Clonogenic Survival: In clonogenic assays, which assess the ability of a single cell to form a colony, this compound significantly reduces the survival of cancer cells.[2]

In Vivo On-Target Effects

Tumor Growth Inhibition: In preclinical mouse xenograft models of human cancers, oral administration of this compound has been shown to cause significant tumor growth inhibition (TGI). For example, in a KYSE-520 subcutaneous xenograft model, a daily oral dose of 70 mg/kg resulted in 100% TGI.[4][8][13][14][15]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

SHP2 Phosphatase Activity Assay (Biochemical)

This assay measures the ability of a compound to inhibit the dephosphorylation of a substrate by purified SHP2 enzyme.

  • Reagents: Purified full-length recombinant human SHP2 protein, a phosphorylated substrate peptide (e.g., bistyrosyl-phosphorylated peptide), assay buffer (e.g., 50 mM Tris pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20), and a detection reagent (e.g., Malachite Green-based phosphate detection kit).

  • Procedure: a. Prepare serial dilutions of the test compound (e.g., this compound). b. In a microplate, add the SHP2 enzyme and the test compound at various concentrations. c. Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for compound binding. d. Initiate the enzymatic reaction by adding the phosphorylated substrate. e. Incubate for a specific time (e.g., 60 minutes) at 37°C. f. Stop the reaction and measure the amount of free phosphate released using the detection reagent. g. Calculate the percentage of inhibition relative to a vehicle control (e.g., DMSO) and determine the IC50 value by fitting the data to a dose-response curve.[5][16][17]

Western Blot for pERK and pMEK (Cellular)

This technique is used to detect the levels of phosphorylated ERK and MEK in cell lysates, providing a readout of MAPK pathway activation.

  • Cell Culture and Treatment: a. Seed cancer cells (e.g., KYSE-520) in culture plates and allow them to adhere overnight. b. Treat the cells with various concentrations of the SHP2 inhibitor or vehicle for a specified duration (e.g., 2 hours).

  • Protein Extraction: a. Wash the cells with ice-cold PBS. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with 5% BSA or non-fat milk in TBST. d. Incubate the membrane with primary antibodies against pERK (Thr202/Tyr204), pMEK (Ser217/221), total ERK, and total MEK overnight at 4°C. e. Wash the membrane and incubate with HRP-conjugated secondary antibodies. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[18][19][20][21]

Clonogenic Assay (Cellular)

This assay assesses the long-term proliferative potential of cells after treatment with a cytotoxic agent.

  • Cell Seeding: a. Prepare a single-cell suspension of the cancer cell line. b. Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.

  • Treatment: a. Allow the cells to attach for 24 hours. b. Treat the cells with a range of concentrations of the SHP2 inhibitor or vehicle.

  • Colony Formation: a. Incubate the plates for 10-14 days, allowing colonies to form. The medium can be replaced every 3-4 days.

  • Staining and Counting: a. Wash the colonies with PBS. b. Fix the colonies with a solution like methanol:acetic acid (3:1). c. Stain the colonies with crystal violet solution (e.g., 0.5% in methanol). d. Wash the plates with water and allow them to air dry. e. Count the number of colonies (typically defined as a cluster of ≥50 cells). f. Calculate the surviving fraction for each treatment condition relative to the vehicle control.[1][2][22][23]

Visualizations

Signaling Pathway

SHP2_MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK GRB2 GRB2 RTK->GRB2 SHP2 SHP2 RTK->SHP2 SOS SOS GRB2->SOS RAS RAS SOS->RAS SHP2->RAS Dephosphorylates inhibitory sites RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation IACS13909 This compound IACS13909->SHP2

Caption: this compound inhibits SHP2, blocking the MAPK signaling pathway.

Experimental Workflow: On-Target Validation

On_Target_Validation_Workflow Biochemical Biochemical Assay (SHP2 Activity) Cellular Cellular Assays result1 result1 Biochemical->result1 IC50 Value Western Western Blot (pERK/pMEK) Prolif Proliferation Assay Clonogenic Clonogenic Assay result2 result2 Western->result2 pERK/pMEK Levels result3 result3 Prolif->result3 GI50 Value result4 result4 Clonogenic->result4 Surviving Fraction Xenograft Xenograft Model (Tumor Growth Inhibition) result5 result5 Xenograft->result5 Tumor Volume start This compound start->Biochemical Test Compound start->Cellular Treat Cells start->Xenograft Administer to Mice

Caption: Workflow for validating the on-target effects of this compound.

References

A Head-to-Head Comparison of Allosteric SHP2 Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative performance of leading allosteric SHP2 inhibitors, supported by preclinical experimental data.

The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, has emerged as a critical node in cellular signaling pathways that drive cancer cell proliferation, survival, and immune evasion. Its role in the RAS-MAPK pathway has made it a compelling target for therapeutic intervention, leading to the development of several allosteric inhibitors.[1][2] These inhibitors stabilize SHP2 in an inactive conformation, offering a promising strategy for treating various cancers.[3] This guide provides a head-to-head comparison of prominent allosteric SHP2 inhibitors currently under investigation, focusing on their biochemical potency, cellular activity, and preclinical in vivo efficacy.

The SHP2 Signaling Pathway and Mechanism of Allosteric Inhibition

SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in signal transduction downstream of receptor tyrosine kinases (RTKs).[4] Upon RTK activation, SHP2 is recruited to phosphorylated signaling complexes, where it dephosphorylates key substrates, leading to the activation of the RAS-MAPK cascade.[4] Allosteric SHP2 inhibitors bind to a tunnel-like pocket at the interface of the N-SH2, C-SH2, and protein tyrosine phosphatase (PTP) domains, stabilizing the auto-inhibited conformation of the enzyme and preventing its catalytic activity.[3]

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive Recruits & Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active Conformational Change GRB2_SOS GRB2/SOS SHP2_active->GRB2_SOS Activates RAS_GDP RAS-GDP (Inactive) GRB2_SOS->RAS_GDP Promotes GDP/GTP Exchange RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Phosphorylates Transcription Factors AllostericInhibitor Allosteric SHP2 Inhibitor AllostericInhibitor->SHP2_inactive Binds & Stabilizes Inactive State SHP2_Biochemical_Assay cluster_workflow Experimental Workflow A Prepare reaction buffer: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, 5 mM DTT B Add purified full-length SHP2 protein to assay plate A->B C Add allosteric SHP2 inhibitor at varying concentrations B->C D Incubate at room temperature C->D E Add phosphopeptide substrate (e.g., DiFMUP) D->E F Monitor fluorescence signal over time (Excitation: 358 nm, Emission: 450 nm) E->F G Calculate IC50 values F->G

References

Validating SHP2's Role in Cancer: A Comparative Analysis of IACS-13909 and Other Allosteric Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of IACS-13909, a potent and selective allosteric inhibitor of SHP2, against other notable SHP2 inhibitors. The data presented herein validates the critical role of SHP2 in cancer progression and highlights the therapeutic potential of its inhibition.

Src homology 2 domain-containing phosphatase (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a pivotal role in cell growth and differentiation. It is a critical downstream mediator for multiple receptor tyrosine kinase (RTK) signaling pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.[1][2] Dysregulation of SHP2 activity has been implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.[1][3]

This compound is a novel, orally active allosteric inhibitor of SHP2 that has demonstrated significant anti-tumor activity, particularly in overcoming resistance to targeted therapies.[4][5] This guide will delve into the preclinical data supporting the validation of SHP2 as a cancer target using this compound, and compare its performance with other SHP2 inhibitors in clinical development.

Comparative Analysis of Preclinical SHP2 Inhibitors

The following tables summarize the quantitative data for this compound and other prominent allosteric SHP2 inhibitors, providing a clear comparison of their biochemical potency, cellular activity, and in vivo efficacy.

Table 1: In Vitro Potency and Cellular Activity of SHP2 Inhibitors

InhibitorTargetBiochemical IC50 (nM)Cellular pERK Inhibition IC50 (nM)Cell Line(s) for Cellular Assay
This compound SHP215.7~1000 (GI50 in KYSE-520)KYSE-520
TNO-155 SHP211Not explicitly statedVarious
JAB-3312 SHP21.440.68 - 4.84NCI-H358
RMC-4630 SHP2Not explicitly statedNot explicitly statedVarious
SHP099 SHP271Not explicitly statedKYSE-520

Table 2: In Vivo Efficacy of SHP2 Inhibitors in Xenograft Models

InhibitorXenograft ModelDosing RegimenTumor Growth Inhibition (TGI) / Outcome
This compound KYSE-520 (Esophageal)70 mg/kg, oral, daily100% TGI
This compound NCI-H1975 CS (Osimertinib-resistant NSCLC)70 mg/kg, oral, dailyTumor regression
TNO-155 EGFR-mutant NSCLC PDX10 mg/kg, oral, twice daily (in combo w/ osimertinib)Enhanced tumor growth inhibition
JAB-3312 NCI-H1975 (Osimertinib-resistant NSCLC)0.5 mg/kg (in combo w/ osimertinib)Delayed tumor regrowth
RMC-4630 KRAS G12C NSCLCNot explicitly statedAnti-tumor activity
SHP099 KYSE-520 (Esophageal)100 mg/kg, oral, dailyMarked tumor growth inhibition

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 SHP2 SHP2 RTK->SHP2 PI3K PI3K RTK->PI3K STAT STAT RTK->STAT SOS1 SOS1 GRB2->SOS1 RAS RAS SOS1->RAS SHP2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT->Proliferation

SHP2 Signaling Cascade

The diagram above illustrates the central role of SHP2 in mediating signals from receptor tyrosine kinases to downstream effector pathways like RAS-MAPK and PI3K-AKT, ultimately promoting cancer cell proliferation and survival.

IACS13909_MOA IACS13909 This compound SHP2_inactive SHP2 (Inactive) IACS13909->SHP2_inactive Allosteric Binding & Stabilization SHP2_active SHP2 (Active) IACS13909->SHP2_active Inhibition RAS_GDP RAS-GDP (Inactive) SHP2_active->RAS_GDP Dephosphorylates RAS-GAPs RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP Activation MAPK_Pathway MAPK Pathway RAS_GTP->MAPK_Pathway Tumor_Growth Tumor Growth MAPK_Pathway->Tumor_Growth

Mechanism of Action of this compound

This compound functions as an allosteric inhibitor, binding to a site distinct from the active site of SHP2. This binding stabilizes SHP2 in an inactive conformation, thereby preventing its function in activating downstream signaling pathways like the MAPK pathway, which ultimately inhibits tumor growth.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies Enzymatic_Assay Enzymatic Assay (Biochemical Potency) Cell_Proliferation Cell Proliferation Assay (Cellular Activity) Enzymatic_Assay->Cell_Proliferation Identifies Potent Compounds Western_Blot Western Blot (pERK Inhibition) Cell_Proliferation->Western_Blot Confirms On-Target Cellular Effect Xenograft Tumor Xenograft Model (e.g., KYSE-520) Western_Blot->Xenograft Selects Candidates for In Vivo Testing Dosing Drug Administration (e.g., Oral Gavage) Xenograft->Dosing Tumor_Measurement Tumor Volume Measurement Dosing->Tumor_Measurement PK_PD Pharmacokinetics & Pharmacodynamics Tumor_Measurement->PK_PD Correlates Efficacy with Exposure

References

Safety Operating Guide

Proper Disposal of IACS-13909: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This document provides essential safety and logistical information for the proper disposal of IACS-13909, a potent and selective allosteric inhibitor of SHP2.

This compound, a chlorinated organic compound, requires careful handling and disposal as hazardous chemical waste. Adherence to institutional and local regulations is paramount. The following procedures are based on general best practices for the disposal of chlorinated organic compounds and substances dissolved in dimethyl sulfoxide (DMSO), a common solvent for this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, consult the Safety Data Sheet (SDS) for this compound. Always wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (butyl rubber gloves are recommended for DMSO), and a lab coat. All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.

Step-by-Step Disposal Protocol

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect any solid this compound waste, including contaminated personal protective equipment (gloves, etc.), weigh paper, and empty vials, in a dedicated, clearly labeled hazardous waste container.

    • The container should be made of a material compatible with chlorinated organic compounds.

    • Label the container as "Hazardous Waste: this compound (Chlorinated Organic Solid)."

  • Liquid Waste (DMSO Solutions):

    • Collect all liquid waste containing this compound, including unused stock solutions and experimental media, in a separate, dedicated liquid hazardous waste container.

    • Do not mix this waste with other non-halogenated organic solvents or aqueous waste streams.

    • The container must be sealable and made of a material compatible with both DMSO and chlorinated compounds.

    • Label the container as "Hazardous Waste: this compound in DMSO (Chlorinated Organic Liquid)."

2. Container Management:

  • Keep waste containers securely sealed when not in use to prevent evaporation and accidental spills.

  • Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.

  • Do not overfill waste containers; it is recommended to fill them to no more than 90% of their capacity.

3. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Ensure all required waste manifests and documentation are completed accurately.

  • Never dispose of this compound, either in solid form or in solution, down the drain or in regular trash.

Quantitative Data Summary

PropertyValue
Molecular FormulaC₁₇H₁₈Cl₂N₆
Molecular Weight377.27 g/mol
Solubility in DMSO≥ 75 mg/mL

This compound Mechanism of Action: Inhibition of the SHP2-MAPK Signaling Pathway

This compound is an allosteric inhibitor of SHP2 (Src homology region 2-containing protein tyrosine phosphatase 2). SHP2 is a critical protein that positively regulates the Ras-MAPK (mitogen-activated protein kinase) signaling pathway, which is essential for cell proliferation, differentiation, and survival.[1] In many cancers, this pathway is hyperactivated, leading to uncontrolled cell growth. By binding to SHP2, this compound locks the enzyme in an inactive conformation, thereby blocking downstream signaling to RAS and the subsequent activation of the MAPK cascade.

Caption: this compound inhibits SHP2, blocking the MAPK signaling pathway.

References

Essential Safety and Handling Protocols for IACS-13909

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of the SHP2 inhibitor IACS-13909, ensuring laboratory safety and procedural clarity.

This document provides critical safety and logistical information for the handling of this compound, a potent and selective allosteric inhibitor of SHP2. Adherence to these guidelines is essential to ensure the safety of laboratory personnel and the integrity of experimental outcomes.

Personal Protective Equipment (PPE)

When handling this compound, particularly in its solid form or when preparing stock solutions, a comprehensive suite of personal protective equipment is mandatory. The following table summarizes the required PPE, based on standard laboratory safety protocols for handling potent small molecule inhibitors.

PPE CategorySpecificationRationale
Hand Protection Nitrile or other chemical-resistant gloves. Double gloving is recommended when handling the pure compound or concentrated solutions.Prevents skin contact and absorption. Double gloving provides an additional barrier in case of a tear or contamination of the outer glove.
Eye Protection Safety glasses with side shields or safety goggles.Protects eyes from splashes of solutions or accidental contact with the powdered compound.
Body Protection A fully fastened laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) is recommended when handling the powdered form of this compound, especially if there is a risk of aerosolization. Use in a well-ventilated area or a chemical fume hood is essential.Minimizes the risk of inhaling the compound, which can be hazardous.

Operational Plans: Handling and Storage

Receiving and Storage: Upon receipt, visually inspect the container for any damage or leakage. This compound is typically shipped at ambient temperature as a non-hazardous chemical for short-term transit. For long-term storage, the solid compound should be stored at -20°C. Stock solutions, typically prepared in DMSO, should also be stored at -20°C.

Preparation of Stock Solutions: All handling of the solid form of this compound should be conducted in a chemical fume hood to prevent inhalation of the powder. Use appropriate weighing and transfer techniques to minimize dust generation. When dissolving in a solvent such as DMSO, add the solvent slowly to the compound to avoid splashing.

Disposal Plan

The disposal of this compound and any contaminated materials must be carried out in accordance with institutional, local, and national regulations for hazardous chemical waste.

  • Solid Waste: Unused solid this compound and any materials used for weighing or transfer (e.g., weigh boats, spatulas) should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused stock solutions and any contaminated solvents should be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not pour this compound solutions down the drain.

  • Contaminated Labware: Disposable labware (e.g., pipette tips, microfuge tubes) that has come into contact with this compound should be disposed of as solid hazardous waste. Reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or isopropanol) with the rinsate collected as hazardous liquid waste, followed by standard laboratory washing procedures.

Experimental Protocols

Below is a detailed methodology for a common in vitro experiment involving this compound: a cell proliferation assay.

In Vitro Cell Proliferation Assay Using a Luminescent-Based Method:

  • Cell Seeding:

    • Culture cancer cells in appropriate growth medium until they reach 80-90% confluency.

    • Trypsinize and resuspend the cells in fresh medium.

    • Count the cells and adjust the concentration to the desired seeding density (e.g., 2,000 - 5,000 cells per well).

    • Seed the cells into a 96-well white, clear-bottom plate and incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in the appropriate cell culture medium. A typical concentration range for an initial screen might be from 1 nM to 10 µM.

    • Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration) and a positive control for cell death.

    • Carefully remove the medium from the wells and add the medium containing the different concentrations of this compound.

    • Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • Cell Viability Measurement:

    • After the incubation period, allow the plate to equilibrate to room temperature.

    • Add a luminescent cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active cells.

    • Mix the contents of the wells on an orbital shaker for a few minutes to ensure complete cell lysis and signal stabilization.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (from wells with medium only).

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the cell viability against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Visualizations

experimental_workflow Experimental Workflow: In Vitro Cell Proliferation Assay cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture 1. Culture and harvest cancer cells cell_seeding 2. Seed cells into 96-well plate cell_culture->cell_seeding compound_prep 3. Prepare serial dilutions of this compound cell_seeding->compound_prep treatment 4. Treat cells with this compound and incubate compound_prep->treatment add_reagent 5. Add luminescent cell viability reagent treatment->add_reagent measure_luminescence 6. Measure luminescence add_reagent->measure_luminescence data_analysis 7. Analyze data to determine IC50 measure_luminescence->data_analysis

Caption: A step-by-step workflow for conducting an in vitro cell proliferation assay with this compound.

shp2_pathway SHP2 Signaling Pathway Inhibition by this compound cluster_upstream Upstream Signaling cluster_downstream Downstream Cascade RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 RTK->SHP2 activates GrowthFactor Growth Factor GrowthFactor->RTK Grb2 Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation SHP2->Grb2 activates IACS13909 This compound IACS13909->SHP2 inhibits

Caption: this compound allosterically inhibits SHP2, blocking the downstream MAPK signaling pathway.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
IACS-13909
Reactant of Route 2
Reactant of Route 2
IACS-13909

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.